Estrone-N-O-C1-amido
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C20H26N2O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[(E)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetamide |
InChI |
InChI=1S/C20H26N2O3/c1-20-9-8-15-14-5-3-13(23)10-12(14)2-4-16(15)17(20)6-7-18(20)22-25-11-19(21)24/h3,5,10,15-17,23H,2,4,6-9,11H2,1H3,(H2,21,24)/b22-18+/t15-,16-,17+,20+/m1/s1 |
InChI Key |
BRIUPFOIZXODON-OHXOXDMJSA-N |
Isomeric SMILES |
C[C@]1\2CC[C@H]3[C@H]([C@@H]1CC/C2=N\OCC(=O)N)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=NOCC(=O)N)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Estrone-N-O-C1-amido in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estrone-N-O-C1-amido is a crucial component in the development of targeted protein degradation technology, specifically as the estrogen receptor alpha (ERα) ligand in certain Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) molecules. This guide provides a detailed examination of the mechanism of action of this compound within the context of a SNIPER construct, its role in the induced degradation of ERα, and the experimental methodologies used to characterize its activity.
Introduction: The Emergence of Targeted Protein Degradation
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate pathogenic proteins rather than merely inhibiting their function. One such technology is the SNIPER platform, which utilizes chimeric molecules to co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade a protein of interest.
This compound serves as a key targeting ligand in this system, specifically directing the degradation machinery to ERα, a well-established therapeutic target in hormone-receptor-positive breast cancer.
The SNIPER(ER) Construct: A Ternary Complex for Degradation
This compound itself is not the complete degrader molecule. It is a critical part of a larger chimeric molecule, a SNIPER. In the context of ERα degradation, the SNIPER molecule, which can be conceptualized as a molecular bridge, is composed of three key components:
-
ERα Ligand: this compound, which specifically binds to the estrogen receptor alpha.
-
Linker: A chemical linker that connects the ERα ligand to the IAP ligand. The length and composition of the linker are critical for optimizing the formation of a stable ternary complex.
-
IAP Ligand: A ligand that binds to an Inhibitor of Apoptosis Protein (IAP), which functions as an E3 ubiquitin ligase. A common IAP ligand used in conjunction with estrone-based SNIPERs is Bestatin, which binds to cellular inhibitor of apoptosis protein 1 (cIAP1).[1]
The formation of a stable ternary complex between ERα, the SNIPER molecule, and the IAP E3 ligase is the foundational step in the degradation process.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The mechanism of action of an this compound-containing SNIPER can be delineated into a series of sequential steps, as illustrated in the signaling pathway diagram below.
-
Binding and Ternary Complex Formation: The this compound moiety of the SNIPER molecule binds to ERα. Simultaneously, the IAP ligand portion of the SNIPER binds to an IAP E3 ligase, such as cIAP1. This results in the formation of a ternary ERα-SNIPER-IAP complex.
-
Ubiquitination of ERα: The proximity induced by the SNIPER molecule allows the IAP E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the ERα protein. This process is repeated to form a polyubiquitin chain on ERα.
-
Proteasomal Recognition and Degradation: The polyubiquitinated ERα is then recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and proteolytically degrades ERα into small peptides, effectively eliminating the receptor from the cell. The SNIPER molecule is then released and can engage in another cycle of degradation.
Quantitative Data
While specific quantitative data for SNIPERs utilizing this compound and Bestatin are not extensively available in publicly accessible literature, data from analogous ERα-targeting SNIPERs, such as SNIPER(ER)-87 (which uses 4-hydroxytamoxifen as the ERα ligand and an LCL161 derivative as the IAP ligand), provide valuable insights into the expected potency of this class of molecules.
| Compound | Target Protein | Cell Line | DC50 (nM) | Reference |
| SNIPER(ER)-87 | ERα | MCF-7 | 3 | Tocris Bioscience |
DC50: Concentration required to induce 50% degradation of the target protein.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound-based SNIPERs.
Western Blotting for ERα Degradation
This protocol is designed to quantify the reduction in cellular ERα levels following treatment with the SNIPER molecule.
Materials:
-
ERα-positive breast cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
This compound-based SNIPER
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-ERα and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the SNIPER molecule or DMSO for different time points (e.g., 6, 12, 24 hours). To confirm proteasome-dependent degradation, pre-treat a set of cells with MG132 for 1-2 hours before adding the SNIPER.
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against ERα and a loading control. After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the ERα signal to the loading control to determine the extent of degradation.
In Vivo Ubiquitination Assay
This assay confirms that the SNIPER-induced degradation of ERα is mediated by ubiquitination.
Materials:
-
MCF-7 cells
-
Plasmids encoding HA-tagged ubiquitin
-
Transfection reagent
-
This compound-based SNIPER
-
MG132
-
Cell lysis buffer for immunoprecipitation
-
Anti-ERα antibody
-
Protein A/G agarose beads
-
Anti-HA antibody
Procedure:
-
Transfection: Transfect MCF-7 cells with a plasmid encoding HA-tagged ubiquitin.
-
Treatment: After 24-48 hours, treat the cells with the SNIPER molecule and MG132 for a few hours to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate endogenous ERα using an anti-ERα antibody coupled to protein A/G agarose beads.
-
Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an anti-HA antibody to detect ubiquitinated ERα. A ladder of high-molecular-weight bands will indicate polyubiquitination.
Conclusion
This compound is a potent and specific ERα ligand that, when incorporated into a SNIPER molecule with an appropriate IAP ligand and linker, can effectively induce the degradation of ERα via the ubiquitin-proteasome system. This mechanism of action offers a promising therapeutic strategy for ERα-positive breast cancers. The experimental protocols detailed in this guide provide a framework for the robust evaluation of the efficacy and mechanism of these targeted protein degraders. Further research into the structure-activity relationships of the linker and IAP ligand components will be crucial for the development of next-generation SNIPERs with enhanced therapeutic potential.
References
The Technical Core of Estrone-N-O-C1-amido in PROTAC Technology: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of "Estrone-N-O-C1-amido" within the framework of Proteolysis Targeting Chimera (PROTAC) technology. It delves into its role as a key component in the targeted degradation of Estrogen Receptor Alpha (ERα), a critical target in the treatment of hormone-receptor-positive breast cancer. This document outlines the underlying scientific principles, experimental methodologies, and the strategic design of PROTACs incorporating this specific ligand.
Introduction to PROTAC Technology and "this compound"
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] This tripartite arrangement facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
"this compound" is an estrone-based ligand that specifically targets the Estrogen Receptor Alpha (ERα).[2] In the context of PROTAC technology, it serves as the "warhead" that directs the degradation machinery to ERα. A specific application of this ligand is in the formation of "Specific and Nongenetic IAP-dependent Protein Erasers" (SNIPERs), a class of PROTACs that utilize the Inhibitor of Apoptosis Proteins (IAPs) as the E3 ligase.[2] "this compound" can be chemically linked to an IAP ligand, such as Bestatin, which binds to the cellular inhibitor of apoptosis protein 1 (cIAP1), to create a potent and selective ERα degrader.
Chemical Structure of this compound:
-
Molecular Formula: C₂₀H₂₆N₂O₃
-
Molecular Weight: 342.43 g/mol
(Note: The precise 2D structure of the "N-O-C1-amido" modification is proprietary and not publicly available in detail. The core estrone structure is the key recognition element for ERα.)
Mechanism of Action: A Visual Guide
The degradation of ERα by a PROTAC incorporating "this compound" follows a catalytic cycle. The following diagram illustrates this process.
Caption: Mechanism of ERα degradation by an "this compound"-based PROTAC.
Quantitative Data for ERα-Targeting PROTACs
| Compound Class | ERα Ligand | E3 Ligase Ligand | Cell Line | DC₅₀ (nM) | IC₅₀ (nM) | Reference |
| SNIPER(ER) | 4-Hydroxytamoxifen | LCL161 derivative (IAP) | MCF-7 | 3 | 15.6 | |
| ERE-PROTAC | Estrogen Response Element (ERE) | VH032 (VHL) | MCF-7 | < 5000 | - | |
| ERD-308 | ER Antagonist | VHL-1 (VHL) | MCF-7 | 0.17 | - | |
| ARV-471 | ER-binding ligand | Cereblon (CRBN) | ER+ Breast Cancer Cell Lines | ~1-2 | - |
Experimental Protocols
Synthesis of an Estrone-based SNIPER(ER)
While a specific protocol for "this compound" containing PROTACs is not publicly detailed, the following is a representative protocol for the synthesis of an estrone-based SNIPER, as described in the literature for similar compounds.
Objective: To synthesize a SNIPER molecule by linking an estrone derivative to an IAP ligand (Bestatin) via a suitable linker.
Materials:
-
Estrone derivative with a reactive functional group (e.g., at the C17 position)
-
Bestatin
-
Linker with appropriate functional groups for conjugation (e.g., a diamine linker)
-
Coupling reagents (e.g., HATU, HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Solvents for purification (e.g., dichloromethane, methanol)
-
Silica gel for column chromatography
-
TLC plates
Procedure:
-
Activation of Estrone Derivative: Dissolve the estrone derivative in anhydrous DMF. Add a coupling reagent (e.g., HATU) and an activating agent (e.g., HOBt) and stir at room temperature for 30 minutes.
-
Linker Attachment to Estrone: Add the linker molecule and DIPEA to the reaction mixture. Stir at room temperature overnight. Monitor the reaction progress by TLC.
-
Purification of Estrone-Linker Conjugate: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane). Purify the crude product by silica gel column chromatography.
-
Activation of Bestatin: In a separate flask, dissolve Bestatin in anhydrous DMF. Add a coupling reagent and an activating agent and stir at room temperature for 30 minutes.
-
Final Conjugation: Add the purified estrone-linker conjugate and DIPEA to the activated Bestatin solution. Stir at room temperature overnight.
-
Final Purification: Purify the final SNIPER(ER) product by preparative HPLC to obtain the desired compound with high purity.
-
Characterization: Confirm the structure and purity of the final product using NMR and mass spectrometry.
Caption: Representative workflow for the synthesis of an estrone-based SNIPER(ER).
Western Blot Analysis of ERα Degradation
Objective: To quantify the degradation of ERα in cancer cells following treatment with an "this compound"-based PROTAC.
Materials:
-
ERα-positive breast cancer cells (e.g., MCF-7)
-
Cell culture medium and supplements
-
"this compound"-based PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or DMSO for the desired time (e.g., 24 hours). Include a positive control with a known ERα degrader and a negative control with a proteasome inhibitor (MG132) to confirm proteasome-dependent degradation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin) to determine the percentage of ERα degradation.
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
Objective: To demonstrate the formation of the ERα-PROTAC-cIAP1 ternary complex.
Materials:
-
MCF-7 cells
-
"this compound"-based PROTAC
-
Co-IP lysis buffer
-
Anti-ERα antibody or anti-cIAP1 antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis: Treat MCF-7 cells with the PROTAC or vehicle control. Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysate with the primary antibody (e.g., anti-ERα) to form antibody-antigen complexes.
-
Add Protein A/G magnetic beads to capture the complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the other components of the expected complex (e.g., probe with anti-cIAP1 if you immunoprecipitated with anti-ERα).
Signaling Pathway Implications of ERα Degradation
Degradation of ERα via an "this compound"-based PROTAC has significant downstream effects on cellular signaling, primarily by abrogating estrogen-mediated gene transcription.
Caption: Impact of ERα degradation on its signaling pathway.
By removing the ERα protein, the PROTAC effectively shuts down the estrogen-driven transcriptional program that promotes the growth and survival of ER-positive breast cancer cells. This leads to the downregulation of key target genes such as pS2 and Cyclin D1, resulting in cell cycle arrest and apoptosis.
Conclusion
"this compound" represents a valuable chemical tool for the development of PROTACs aimed at the targeted degradation of ERα. Its ability to be incorporated into SNIPER molecules that recruit the cIAP1 E3 ligase offers a promising therapeutic strategy for overcoming resistance to traditional endocrine therapies in breast cancer. The methodologies and principles outlined in this guide provide a foundational understanding for researchers and drug developers working to advance this innovative approach to cancer treatment. Further research is warranted to fully elucidate the quantitative performance and in vivo efficacy of PROTACs specifically containing "this compound".
References
A Technical Guide to Estrone-N-O-C1-Amido and its Evolution in SNIPER Constructs for Targeted Estrogen Receptor Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of estrogen receptor α (ERα) ligands, with a focus on early concepts like Estrone-N-O-C1-amido and its more potent successors, in the design of Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) constructs. SNIPERs represent a class of Proteolysis Targeting Chimeras (PROTACs) that hijack the cellular ubiquitin-proteasome system to induce the degradation of specific protein targets, offering a promising therapeutic modality for diseases like ER-positive breast cancer.
Introduction to SNIPER Technology
SNIPERs are heterobifunctional molecules designed to induce the degradation of a target Protein of Interest (POI). They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] Unlike many PROTACs that utilize E3 ligases like VHL or Cereblon, SNIPERs specifically recruit members of the Inhibitor of Apoptosis Protein (IAP) family (e.g., cIAP1, XIAP), which possess E3 ligase activity.[3][4] By bringing the POI and the IAP E3 ligase into close proximity, the SNIPER molecule facilitates the transfer of ubiquitin to the POI, marking it for destruction by the 26S proteasome.[5]
The general mechanism of action for an ERα-targeting SNIPER is a multi-step process within the cell.
Caption: Figure 1: General Mechanism of ERα Degradation by SNIPER Technology.
Early Proof-of-Concept: Estrone-Based SNIPERs
The initial exploration into SNIPERs for nuclear receptors involved using ligands derived from natural hormones. "this compound" is a descriptor for a class of molecules where an estrone derivative serves as the ERα-targeting warhead.
In a foundational 2011 study, researchers designed and synthesized SNIPERs targeting ERα by linking an estrone derivative to Bestatin, a known ligand for the IAP E3 ligase cIAP1. This pioneering work demonstrated the feasibility of using a hormone-based ligand to induce the degradation of its corresponding receptor.
Structure and Design
The estrone-based SNIPER, referred to as compound 11 in the 2011 Bioorganic & Medicinal Chemistry paper, consists of an estrone moiety chemically linked to Bestatin. This design leverages the natural affinity of estrone for ERα to tether the cIAP1 E3 ligase to the receptor.
Biological Activity
In human breast cancer MCF-7 cells, which are ERα-positive, treatment with the estrone-Bestatin conjugate (11 ) resulted in a significant reduction in ERα protein levels at a concentration of 1 µM. This effect was dependent on the proteasome, confirming the SNIPER mechanism of action. While this early construct validated the therapeutic concept, its relatively modest potency prompted the development of more advanced SNIPERs.
Advanced Constructs: The Case of SNIPER(ER)-87
To enhance the potency and in vivo efficacy of ERα-targeting SNIPERs, subsequent research focused on optimizing each component of the chimeric molecule. This led to the development of SNIPER(ER)-87, a highly potent degrader that utilizes a different set of ligands.
Structure and Design
SNIPER(ER)-87 is a more complex and potent construct composed of:
-
ERα Ligand: 4-hydroxytamoxifen (4-OHT), a well-characterized selective estrogen receptor modulator (SERM).
-
IAP Ligand: A derivative of LCL161, a potent IAP antagonist with high affinity for both cIAP and XIAP.
-
Linker: A polyethylene glycol (PEG) linker, which provides the optimal length and flexibility for the formation of a stable ternary complex.
Caption: Figure 2: Modular Composition of SNIPER(ER)-87.
Quantitative Biological Data
SNIPER(ER)-87 demonstrates significantly improved efficacy in degrading ERα and inhibiting the growth of ERα-positive cancer cells compared to early estrone-based constructs. Mechanistic studies revealed that SNIPER(ER)-87 preferentially recruits the XIAP E3 ligase to induce ERα degradation.
| Parameter | Cell Line | Value | Reference |
| DC50 (ERα Degradation) | MCF-7 | 3 nM | |
| IC50 (Cell Growth) | MCF-7 | 15.6 nM | |
| IC50 (Cell Growth) | T47D | 9.6 nM | |
| In Vivo Activity | MCF-7 Xenograft | Tumor growth suppression at 30 mg/kg |
Table 1: Quantitative Potency of SNIPER(ER)-87.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize ERα-targeting SNIPERs, based on the procedures described for SNIPER(ER)-87.
Synthesis of SNIPER Constructs
The synthesis of SNIPERs is a multi-step process involving the separate synthesis or acquisition of the POI ligand, the E3 ligase ligand, and the linker, followed by their conjugation.
General Protocol for SNIPER(ER)-87 Synthesis:
-
Synthesis of Precursors: Synthesize the 4-hydroxytamoxifen moiety with a reactive handle for linker attachment and the LCL161 derivative, also with a compatible reactive group.
-
Linker Attachment: The PEG linker, with distinct functional groups at each end, is first reacted with one of the ligand precursors (e.g., the 4-OHT derivative).
-
Purification: The intermediate product (Ligand-Linker) is purified using column chromatography.
-
Final Conjugation: The purified Ligand-Linker intermediate is then reacted with the second ligand precursor (e.g., the LCL161 derivative).
-
Final Purification: The final SNIPER(ER)-87 product is purified to a high degree (>98%) using High-Performance Liquid Chromatography (HPLC) and its structure is confirmed by mass spectrometry and NMR.
Western Blotting for ERα Degradation
This assay is used to quantify the reduction of ERα protein levels in cells following treatment with a SNIPER.
Protocol:
-
Cell Culture and Treatment: Plate ERα-positive cells (e.g., MCF-7) in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of the SNIPER compound (e.g., 0.1 nM to 1000 nM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Normalize the protein amounts for each sample (e.g., 20 µg per lane), mix with Laemmli sample buffer, boil at 95°C for 5 minutes, and load onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis is performed on the bands to quantify the ERα protein level relative to the loading control. The DC50 value is calculated from the dose-response curve.
Cell Viability Assay
This assay measures the effect of the SNIPER compound on the proliferation and survival of cancer cells.
Protocol (Crystal Violet Assay):
-
Cell Seeding: Seed MCF-7 or T47D cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SNIPER compound for a prolonged period (e.g., 72 hours).
-
Cell Fixation: Remove the media and fix the cells with a solution like 4% paraformaldehyde for 15 minutes.
-
Staining: Wash the cells with water and stain with 0.5% crystal violet solution for 20 minutes.
-
Destaining and Measurement: Wash away excess stain and allow the plates to dry. Solubilize the stain by adding a solution such as methanol.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Caption: Figure 3: General Workflow for SNIPER Compound Evaluation.
Conclusion
The development of SNIPERs targeting ERα, from early estrone-based concepts to highly potent molecules like SNIPER(ER)-87, exemplifies the rapid advancement of targeted protein degradation technology. While this compound and similar constructs were crucial in establishing the proof-of-concept, the optimization of both the target-binding and E3 ligase-recruiting moieties has led to degraders with nanomolar potency and in vivo activity. This technical guide summarizes the core principles, quantitative data, and key experimental protocols that underpin the research and development of these promising therapeutic agents. The continued evolution of SNIPER technology holds significant potential for overcoming resistance to traditional inhibitors and expanding the druggable proteome.
References
- 1. Molecular Design, Synthesis, and Evaluation of SNIPER(ER) That Induces Proteasomal Degradation of ERα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of hybrid small molecules that induce degradation of estrogen receptor-alpha and necrotic cell death in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 5. Molecular Design, Synthesis, and Evaluation of SNIPER (ER) that Induces Targeted Protein Degradation of ERα - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Principles of Estrone-N-O-C1-amido in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant protein function. This guide delves into the fundamental principles of "Estrone-N-O-C1-amido," a key building block in the development of specific TPD agents. This compound serves as a high-affinity ligand for Estrogen Receptor Alpha (ERα), a critical target in hormone-responsive cancers. By incorporating this ligand into heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), specifically a subclass known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), a catalytic mechanism is initiated to selectively eliminate ERα from the cellular environment. This document provides a comprehensive overview of the mechanism of action, quantitative performance data, detailed experimental protocols for characterization, and visual representations of the underlying biological and experimental workflows.
Introduction to this compound in Targeted Protein Degradation
This compound is an estrone-based estrogen ligand designed to specifically bind to Estrogen Receptor Alpha (ERα). In the context of targeted protein degradation, it functions as the target-engaging moiety within a larger chimeric molecule. This guide will focus on its application in SNIPERs, which utilize the Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) as the E3 ubiquitin ligase.
A SNIPER molecule constructed with this compound typically consists of three components:
-
This compound: Binds to the target protein, ERα.
-
A Linker: A chemical scaffold that connects the two ligands.
-
An E3 Ligase Ligand: In this case, a ligand for cIAP1, such as Bestatin.
The fundamental principle of this technology is to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively degrade ERα.
Mechanism of Action
The SNIPER molecule, incorporating this compound, acts as a molecular bridge, inducing proximity between ERα and the cIAP1 E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of ERα. This polyubiquitination marks ERα for recognition and subsequent degradation by the 26S proteasome. A key feature of SNIPERs is that they also induce the auto-ubiquitination and degradation of cIAP1 itself.[1][2]
Quantitative Data
The efficacy of a PROTAC/SNIPER molecule is determined by its ability to bind to the target protein and E3 ligase, and subsequently induce degradation of the target protein. Below is a summary of relevant quantitative data.
| Parameter | Ligand/Molecule | Target | Value | Cell Line |
| Binding Affinity (IC50) | Estrone | ERα | 1.23 x 10-8 M | - |
| Degradation (DC50) | PROTAC ERα Degrader-2 (SNIPER) | ERα | ~10 µM | MCF-7 |
| Maximal Degradation (Dmax) | PROTAC ERα Degrader-2 (SNIPER) | ERα | >90% | MCF-7 |
Experimental Protocols
Western Blot Analysis of ERα Degradation
This protocol is used to quantify the reduction in ERα protein levels following treatment with an ERα-targeting SNIPER.
Materials:
-
ERα-positive breast cancer cell lines (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
ERα-targeting SNIPER
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-ERα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Culture MCF-7 cells to 70-80% confluency. Treat cells with varying concentrations of the SNIPER or vehicle control (DMSO) for a specified duration (e.g., 24 hours). A positive control with a proteasome inhibitor (e.g., MG132) can be included to confirm proteasome-dependent degradation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize ERα levels to the loading control and express as a percentage of the vehicle-treated control.
Cell Viability Assay (e.g., CCK-8)
This protocol assesses the effect of ERα degradation on cell proliferation and viability.
Materials:
-
MCF-7 cells
-
Complete cell culture medium
-
ERα-targeting SNIPER
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
SNIPER Treatment: Treat the cells with serial dilutions of the SNIPER molecule. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Viability Measurement: Add CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
In Vitro Ubiquitination Assay
This assay confirms the SNIPER-mediated ubiquitination of ERα.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human cIAP1 (E3 ligase)
-
Recombinant human ERα (substrate)
-
ERα-targeting SNIPER
-
Human ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blot reagents
-
Anti-ERα or anti-ubiquitin antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, cIAP1, ERα, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
SNIPER Addition: Add the ERα-targeting SNIPER to the reaction mixture. Include a control reaction without the SNIPER.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Western Blot Analysis: Analyze the reaction products by Western blotting using an anti-ERα or anti-ubiquitin antibody. A high molecular weight smear or laddering pattern for ERα indicates polyubiquitination.
A similar protocol can be used to assess the auto-ubiquitination of cIAP1 by omitting ERα from the reaction and detecting ubiquitinated cIAP1 with an anti-cIAP1 or anti-ubiquitin antibody.
Conclusion
This compound is a valuable chemical tool for the development of targeted protein degraders against ERα. Its incorporation into SNIPER molecules enables the potent and selective degradation of ERα, offering a promising therapeutic strategy for ER-positive cancers. The experimental protocols and data presented in this guide provide a framework for researchers to characterize and advance the development of novel TPD agents based on this core principle. The ability to catalytically induce the degradation of disease-causing proteins represents a paradigm shift in drug discovery, and the principles outlined herein are central to the progression of this exciting field.
References
Estrone-N-O-C1-amido: A Technical Guide to its Binding Affinity for Estrogen Receptor Alpha
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Estrone-N-O-C1-amido, also known as ERα ligand 1, for the estrogen receptor alpha (ERα). This document details the quantitative binding data, experimental methodologies for assessing this interaction, and relevant cellular signaling pathways. This compound serves as a crucial component in the development of targeted protein degraders, specifically Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), which leverage this ligand's affinity for ERα to induce its degradation.
Quantitative Binding Affinity Data
The binding affinity of estrogen receptor alpha (ERα) ligands is a critical parameter for the development of endocrine therapies and targeted protein degraders. The following table summarizes the in vitro binding affinity of an estrone-based SNIPER compound, which utilizes an estrone derivative as the ERα targeting moiety, for human ERα. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the ligand required to inhibit 50% of the binding of a radiolabeled probe to the receptor.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| SNIPER(ER) using Estrone Ligand | ERα | Competitive Binding Assay | 280 | [1] |
Note: The specific SNIPER(ER) referenced utilizes an estrone-based ligand for ERα targeting.[1]
Experimental Protocols
A detailed understanding of the methodologies used to determine binding affinity is essential for the replication and validation of experimental findings. Below is a representative protocol for a competitive binding assay to determine the affinity of a test compound like this compound for ERα.
Estrogen Receptor Alpha (ERα) Competitive Binding Assay Protocol
1. Objective:
To determine the in vitro binding affinity of a test compound (e.g., this compound) for the estrogen receptor alpha (ERα) by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-Estradiol, for binding to the receptor.
2. Materials:
-
ERα: Recombinant human estrogen receptor alpha protein.
-
Radioligand: [³H]-17β-Estradiol.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Tris-HCl buffer containing additives to stabilize the receptor and reduce non-specific binding (e.g., EDTA, dithiothreitol, and glycerol).
-
Wash Buffer: Assay buffer with a mild detergent (e.g., Tween-20).
-
Scintillation Cocktail: A solution used for the detection of beta radiation.
-
96-well filter plates: Plates with a filter membrane at the bottom of each well to separate bound from unbound radioligand.
-
Scintillation counter: An instrument to measure the radioactivity.
3. Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and a known reference compound (e.g., unlabeled 17β-Estradiol) in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-17β-Estradiol, and varying concentrations of the test compound or reference compound.
-
Incubation: Add the ERα protein to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach equilibrium.
-
Separation of Bound and Free Ligand: Transfer the incubation mixture to a 96-well filter plate and apply a vacuum to separate the protein-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).
-
Washing: Wash the filters with cold wash buffer to remove any remaining unbound radioligand.
-
Detection: Add scintillation cocktail to each well of the filter plate.
-
Data Acquisition: Measure the radioactivity in each well using a scintillation counter.
4. Data Analysis:
-
Plot the measured radioactivity (counts per minute, CPM) against the logarithm of the competitor concentration.
-
Perform a non-linear regression analysis using a suitable model (e.g., one-site fit logIC50) to determine the IC50 value for the test compound.
-
The IC50 value represents the concentration of the test compound that displaces 50% of the radiolabeled ligand from the receptor.
Visualizations
Experimental Workflow for ERα Binding Assay
The following diagram illustrates the key steps in a typical competitive binding assay for determining the affinity of a ligand for the estrogen receptor alpha.
Caption: Workflow of an ERα competitive binding assay.
Estrogen Receptor Alpha Signaling Pathway
The diagram below outlines the classical genomic signaling pathway of estrogen receptor alpha upon ligand binding.
Caption: Classical ERα genomic signaling pathway.
References
An In-Depth Technical Guide to the Biological Activity of Estrone-N-O-C1-amido
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of Estrone-N-O-C1-amido, an estrone derivative identified as a ligand for Estrogen Receptor Alpha (ERα).[1][2] Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide establishes a predictive profile of its biological activity based on the well-characterized properties of its parent compound, estrone, and the established mechanisms of estrogen signaling.
The core of this guide is a detailed presentation of the presumed signaling pathways activated by this compound and a set of robust experimental protocols essential for its full biological characterization. These protocols are designed to enable researchers to systematically investigate its receptor binding affinity, transcriptional activity, cellular effects, and in vivo estrogenicity. All quantitative data for the parent compound is presented in structured tables, and key experimental and logical workflows are visualized using diagrams to ensure clarity and reproducibility.
Introduction to this compound
This compound is a synthetic derivative of estrone, a naturally occurring estrogen.[3] It is structurally characterized by the addition of an N-O-C1-amido functional group to the estrone backbone. This compound has been specifically identified as an Estrogen Receptor α (ERα) ligand.[1][2] Its utility has been noted in the context of targeted protein degradation, where it can be linked to other molecules to form a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), which utilizes the ubiquitin-proteasome system to eliminate target proteins.
Given its identity as an ERα ligand, it is hypothesized that this compound functions as an estrogen agonist, capable of binding to and activating ERα, thereby initiating the downstream signaling cascades typically associated with estrogens. The N-O-C1-amido modification may influence its pharmacokinetic properties and binding specificity compared to the parent hormone.
Biological Profile of the Parent Compound: Estrone
Estrone (E1) is one of the three major endogenous estrogens, acting as a precursor and metabolite of the more potent estradiol (E2). It exerts its biological effects primarily through interaction with ERα and ERβ. Estrone's estrogenic activity is significantly weaker than that of estradiol.
Quantitative Biological Data for Estrone
The following table summarizes the key quantitative parameters describing the biological activity of estrone relative to estradiol.
| Parameter | Receptor | Value (Relative to Estradiol) | Reference |
| Relative Binding Affinity | Human ERα | 4.0% | |
| Human ERβ | 3.5% | ||
| Relative Transactivation Capacity | Human ERα | 2.6% | |
| Human ERβ | 4.3% |
Predicted Signaling Pathways for this compound
As an ERα ligand, this compound is expected to trigger the canonical estrogen signaling pathways. These mechanisms are broadly categorized as genomic, which involve the regulation of gene expression, and non-genomic, which involve rapid, cytoplasm-initiated signaling cascades.
-
Genomic Signaling:
-
Direct Genomic Signaling: Upon binding this compound, the ERα dimerizes and translocates to the nucleus. This complex then binds directly to Estrogen Response Elements (EREs) on the DNA to regulate the transcription of target genes.
-
Indirect Genomic Signaling: The ligand-bound ERα complex can also regulate gene expression without direct DNA binding. Instead, it interacts with other transcription factors, such as AP-1 or Sp1, modulating their activity at their respective DNA response elements.
-
-
Non-Genomic Signaling: A sub-population of ER located at the cell membrane can be activated by this compound to initiate rapid intracellular signaling. This includes the activation of kinase pathways like the MAPK/ERK and PI3K/AKT pathways, which can lead to downstream effects on cell proliferation and survival.
Experimental Protocols for Biological Characterization
To empirically determine the biological activity of this compound, a series of standardized in vitro and in vivo assays are required.
In Vitro Estrogen Receptor Competitive Binding Assay
This assay quantifies the affinity of this compound for ERα and ERβ by measuring its ability to compete with a radiolabeled estradiol ([³H]-E₂) for receptor binding.
Methodology:
-
Preparation of ER Source: Prepare cytosol containing estrogen receptors from the uteri of ovariectomized Sprague-Dawley rats. Alternatively, use commercially available recombinant human ERα and ERβ.
-
Competitive Binding Reaction: Incubate a constant concentration of ER and [³H]-E₂ with serially diluted concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁴ M). Include controls for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
-
Separation of Bound and Free Ligand: Use a hydroxylapatite (HAP) slurry to separate the receptor-ligand complexes from the unbound [³H]-E₂.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of [³H]-E₂ binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration that inhibits 50% of specific [³H]-E₂ binding). Calculate the relative binding affinity (RBA) compared to a standard like 17β-estradiol.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-dependent human breast cancer cell line, MCF-7.
Methodology:
-
Cell Culture: Culture MCF-7 cells in a complete growth medium. Prior to the experiment, acclimatize the cells to estrogen-free conditions by culturing them in a phenol red-free medium with charcoal-stripped fetal bovine serum for 3-6 days.
-
Cell Seeding: Seed the hormone-deprived cells into 96-well plates at a density of approximately 4,000-5,000 cells per well and allow them to attach for 24 hours.
-
Compound Treatment: Expose the cells to a range of concentrations of this compound for 6-7 days. Include a vehicle control and a positive control (17β-estradiol).
-
Quantification of Proliferation: At the end of the incubation period, quantify cell proliferation using a suitable method, such as the Sulforhodamine B (SRB) colorimetric assay or MTT assay.
-
Data Analysis: Calculate the proliferative effect (PE) relative to the control. Determine the EC₅₀ (the concentration that produces 50% of the maximal proliferative response).
In Vivo Rodent Uterotrophic Assay
The uterotrophic assay is the benchmark in vivo test for determining estrogenic activity. It measures the increase in uterine weight in immature or ovariectomized female rodents following exposure to a test substance.
Methodology:
-
Animal Model: Use immature (21-22 day old) or young adult, ovariectomized female rats or mice.
-
Dosing: Administer this compound daily for three consecutive days via oral gavage or subcutaneous injection. Include vehicle control and positive control (e.g., ethinylestradiol) groups.
-
Necropsy: On the fourth day, humanely euthanize the animals and carefully dissect the uterus, trimming away fat and connective tissue.
-
Measurement: Record the wet weight of the uterus. Body weight should also be recorded.
-
Data Analysis: Compare the mean uterine weights of the treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.
Data Presentation and Interpretation
The data generated from the proposed experiments should be meticulously recorded and analyzed to build a comprehensive biological profile of this compound. The tables below are templates for organizing these results.
Table 6.1: Receptor Binding Affinity Results
| Parameter | ERα | ERβ |
|---|---|---|
| IC₅₀ (nM) |
| Relative Binding Affinity (%) | | |
Table 6.2: In Vitro Functional Assay Results
| Assay | Parameter | Value |
|---|---|---|
| MCF-7 Proliferation | EC₅₀ (nM) | |
| Max Proliferation (Fold Change) | ||
| Reporter Gene Assay | EC₅₀ (nM) |
| | Max Transcriptional Activity (%) | |
Conclusion and Future Directions
This compound is an important research compound identified as a specific ligand for ERα. Based on its structural parentage and this classification, it is predicted to act as an estrogen agonist, capable of activating both genomic and non-genomic estrogen signaling pathways.
This guide provides the theoretical framework and detailed experimental protocols necessary to move from this predictive profile to a robust, data-driven characterization. The successful execution of the described binding, cell-based, and in vivo assays will precisely define its receptor affinity, functional potency, and physiological effects. This empirical data is critical for its validation as a research tool and for any future applications in drug development, particularly in the expanding field of targeted protein degradation.
References
The Dual-Action Toolkit: Estrone-N-O-C1-amido as a Warhead for Targeted ERα Degradation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The estrogen receptor alpha (ERα) is a critical mediator of estrogen signaling and a key therapeutic target in approximately 75% of breast cancers, which are characterized by their estrogen-dependent growth.[1] Traditional therapies often involve selective estrogen receptor modulators (SERMs) or degraders (SERDs) that competitively inhibit or induce the degradation of ERα. However, the emergence of resistance remains a significant clinical challenge. This guide explores the utility of Estrone-N-O-C1-amido, an estrone-based ligand, as a crucial component of a novel class of therapeutic tools known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). By serving as the ERα-targeting "warhead" in these chimeric molecules, this compound facilitates the targeted degradation of ERα, offering a powerful approach to investigate ERα biology and develop next-generation therapeutics.
This compound in SNIPER Technology: A Mechanism of Action
This compound functions as the ERα-binding moiety within a heterobifunctional molecule, SNIPER(ER).[1][2][3][4] The other key component of this chimera is a ligand for an E3 ubiquitin ligase, in this case, Bestatin, which binds to the cellular inhibitor of apoptosis protein 1 (cIAP1). The linker connecting these two moieties is crucial for enabling the formation of a ternary complex between ERα, SNIPER(ER), and cIAP1.
The formation of this complex brings cIAP1 into close proximity with ERα, leading to the poly-ubiquitination of ERα. This ubiquitination marks ERα for recognition and subsequent degradation by the 26S proteasome. This targeted degradation effectively removes ERα from the cell, thereby abrogating its downstream signaling pathways. A key advantage of this approach is its event-driven pharmacology; rather than merely occupying the receptor, it catalytically induces its removal.
A notable consequence of SNIPER(ER)-induced ERα degradation is the induction of necrotic cell death in ERα-positive breast cancer cells, a process marked by the release of High Mobility Group Box 1 (HMGB1) protein. This contrasts with the apoptotic cell death often induced by other anti-cancer agents and suggests a distinct and potent mechanism of tumor cell killing.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the activity of SNIPERs utilizing an estrone-based warhead, referred to as SNIPER(ER). It is important to note that this data pertains to the complete chimeric degrader molecule, not the binding affinity of this compound alone.
| Compound ID | Target Protein | Cell Line | Activity Measured | Value | Reference |
| SNIPER(ER)-3 | ERα | MCF-7 | ERα Degradation | >50% at 10µM | |
| SNIPER(ER)-87 | ERα | MCF-7 | ERα Degradation (DC50) | ~3nM | |
| ARV-471 | ERα | ER+ Cells | ERα Degradation (DC50) | 1.8nM | |
| ERD-308 | ERα | MCF-7 | ERα Degradation (DC50) | 0.17nM | |
| ERD-308 | ERα | T47D | ERα Degradation (DC50) | 0.43nM |
Note: SNIPER(ER)-3 is the compound most closely related to a simple Estrone-Bestatin conjugate. Other compounds listed are more advanced PROTACs/SNIPERs and are included for comparative purposes to illustrate the potential of this therapeutic strategy.
Experimental Protocols
Western Blotting for ERα Degradation
Objective: To qualitatively and quantitatively assess the degradation of ERα in response to treatment with an this compound-based SNIPER.
Methodology:
-
Cell Culture and Treatment: Plate ERα-positive cells (e.g., MCF-7) at an appropriate density. For experiments investigating ligand-independent degradation, pre-culture cells in estrogen-depleted serum for at least 4 days. Treat cells with the SNIPER compound at various concentrations for a specified time course (e.g., 9 hours). Include a vehicle control (e.g., DMSO) and a positive control for proteasome inhibition (e.g., 10 µM MG132).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Transfer: Normalize protein amounts, add Laemmli sample buffer, and denature by boiling. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against ERα overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Also probe for a loading control (e.g., β-actin or GAPDH).
-
Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the ERα band intensity to the loading control for each sample.
Quantitative RT-PCR for pS2 Gene Expression
Objective: To determine the effect of ERα degradation on the transcription of a known estrogen-responsive gene, pS2.
Methodology:
-
Cell Culture and Treatment: Culture and treat MCF-7 cells as described in the Western Blotting protocol. Include a positive control of 10 nM β-estradiol to induce pS2 expression.
-
RNA Isolation: Isolate total RNA from the treated cells using a suitable RNA purification kit.
-
DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): Perform qPCR using SYBR Green or a probe-based assay with primers specific for the pS2 gene and a reference gene (e.g., 18S rRNA or GAPDH).
-
Data Analysis: Calculate the relative expression of pS2 mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle control.
Cell Viability and Necrotic Cell Death Assay
Objective: To assess the impact of the SNIPER compound on cell viability and to specifically measure markers of necrotic cell death.
Methodology:
-
Cell Viability (MTT/MTS Assay):
-
Plate cells in a 96-well plate and treat with a range of SNIPER concentrations.
-
After the desired incubation period (e.g., 24-72 hours), add MTT or MTS reagent to each well.
-
Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically ~570 nm for MTT and ~490 nm for MTS) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
-
HMGB1 Release Assay (ELISA):
-
Culture and treat cells as for the viability assay.
-
At specified time points, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cells or debris.
-
Quantify the concentration of HMGB1 in the supernatant using a commercially available HMGB1 ELISA kit, following the manufacturer's instructions. An increase in extracellular HMGB1 is an indicator of necrotic cell death.
-
Visualizations
Signaling Pathway of SNIPER(ER)-Mediated ERα Degradation
Caption: Mechanism of SNIPER(ER)-induced ERα degradation and its cellular consequences.
Experimental Workflow for Assessing SNIPER(ER) Activity
Caption: Workflow for the in vitro characterization of this compound based SNIPERs.
Conclusion
This compound serves as a versatile and potent tool for the study of ERα biology. When incorporated into SNIPER technology, it enables the specific and efficient degradation of ERα, providing a powerful method to probe the consequences of ERα ablation in a cellular context. The induction of necrotic cell death highlights a potentially novel therapeutic avenue for ERα-positive cancers. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the application of this technology by researchers and drug developers, ultimately advancing our understanding of ERα signaling and aiding in the development of innovative cancer therapies.
References
- 1. In vitro Assays for the Detection of Calreticulin Exposure, ATP and HMGB1 Release upon Cell Death [bio-protocol.org]
- 2. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen Receptor Ligands: A Review (2013–2015) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
Methodological & Application
Application Notes and Protocols: Synthesis of an Estrone-Based PROTAC for Targeted Estrogen Receptor Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that co-opt the cell's natural protein disposal system to selectively degrade target proteins. These heterobifunctional molecules consist of a "warhead" that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This tripartite assembly facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
This document provides a detailed protocol for the synthesis of an estrone-based PROTAC, herein referred to as "Estrone-N-O-C1-amido," designed to target the estrogen receptor α (ERα) for degradation. ERα is a key driver in the majority of breast cancers, making it a critical therapeutic target. This PROTAC utilizes estrone as the ERα-targeting warhead and Bestatin, a ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ligase. Such IAP-based PROTACs are also known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). The components are joined by a short, one-carbon linker attached to the 3-hydroxyl group of estrone via an ether linkage and to the N-terminus of Bestatin through an amide bond.
Signaling Pathway and Mechanism of Action
The this compound PROTAC operates by inducing the formation of a ternary complex between ERα and the E3 ligase cIAP1. This proximity, orchestrated by the PROTAC, leads to the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of ERα. The resulting polyubiquitinated ERα is then recognized and degraded by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple ERα proteins.
Caption: Mechanism of action for the this compound PROTAC.
Experimental Protocols
The synthesis of the this compound PROTAC is a multi-step process that involves the preparation of a functionalized estrone intermediate followed by its coupling to the E3 ligase ligand, Bestatin.
Overall Synthetic Workflow
Caption: Overall synthetic workflow for the this compound PROTAC.
Protocol 1: Synthesis of 3-O-(carboxymethyl)estrone (Estrone-Linker Intermediate)
This protocol describes the synthesis of the estrone derivative functionalized with a carboxylic acid linker at the 3-hydroxyl position.
Part A: Synthesis of Estrone-3-O-(carboethoxymethyl) ether
-
Materials:
-
Estrone (1.0 eq)
-
Ethyl bromoacetate (1.5 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous acetone
-
Nitrogen atmosphere
-
-
Procedure:
-
To a round-bottom flask, add estrone and anhydrous acetone.
-
Add potassium carbonate to the suspension.
-
Slowly add ethyl bromoacetate to the reaction mixture at room temperature under a nitrogen atmosphere.
-
Reflux the reaction mixture for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove potassium carbonate.
-
Wash the solid residue with acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Estrone-3-O-(carboethoxymethyl) ether as a white solid.
-
Part B: Hydrolysis of Estrone-3-O-(carboethoxymethyl) ether
-
Materials:
-
Estrone-3-O-(carboethoxymethyl) ether (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the Estrone-3-O-(carboethoxymethyl) ether in a mixture of THF and water.
-
Add lithium hydroxide to the solution and stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
A white precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain 3-O-(carboxymethyl)estrone.
-
| Intermediate | Starting Material | Reagents | Typical Yield | Purity (by HPLC) |
| Estrone-3-O-(carboethoxymethyl) ether | Estrone | Ethyl bromoacetate, K₂CO₃ | 85-95% | >98% |
| 3-O-(carboxymethyl)estrone | Ether Intermediate | LiOH | 90-98% | >98% |
Protocol 2: Synthesis of this compound PROTAC
This protocol details the final amide coupling step between the functionalized estrone and Bestatin.
-
Materials:
-
3-O-(carboxymethyl)estrone (1.0 eq)
-
Bestatin (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve 3-O-(carboxymethyl)estrone in anhydrous DMF under a nitrogen atmosphere in a round-bottom flask.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve Bestatin in a minimal amount of anhydrous DMF.
-
Add the Bestatin solution to the activated estrone derivative mixture.
-
Stir the reaction at room temperature overnight (12-16 hours).
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final this compound PROTAC as a white, amorphous solid.
-
| Product | Key Reactants | Coupling Reagents | Typical Yield | Purity (by HPLC) |
| This compound PROTAC | 3-O-(carboxymethyl)estrone, Bestatin | HATU, DIPEA | 40-60% | >99% |
Data Presentation and Characterization
The synthesized intermediates and the final PROTAC should be characterized using standard analytical techniques to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the final product.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compound.
Table of Expected Analytical Data:
| Compound | Technique | Expected Observations |
| 3-O-(carboxymethyl)estrone | ¹H NMR | Appearance of a singlet corresponding to the methylene protons of the carboxymethyl group. |
| HRMS | [M-H]⁻ ion corresponding to the calculated exact mass. | |
| This compound PROTAC | ¹H NMR | Signals corresponding to both the estrone and Bestatin moieties, as well as the linker protons. Shift in the signals of the N-terminal amine protons of Bestatin upon amide bond formation. |
| HRMS | [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated exact mass of the final PROTAC. | |
| HPLC | A single major peak indicating high purity (>99%). |
Conclusion
This document provides a comprehensive and detailed protocol for the synthesis of an Estrone-based PROTAC targeting the estrogen receptor for degradation via the cIAP1 E3 ligase. The modular nature of this synthesis allows for the potential substitution of the warhead, linker, or E3 ligase ligand to generate a library of PROTACs for structure-activity relationship studies. Adherence to these protocols and rigorous characterization of the synthesized compounds will provide researchers with a high-quality tool to investigate targeted protein degradation in the context of ER-positive cancers.
Application Notes and Protocols for Estrone-N-O-C1-amido in ERα Degradation for Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrone-N-O-C1-amido serves as a high-affinity ligand for Estrogen Receptor α (ERα), a key driver in the majority of breast cancers. This ligand is a critical component in the design of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), a class of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules are engineered to induce the degradation of specific target proteins. In this context, this compound is chemically linked to a ligand for an E3 ubiquitin ligase, such as the cellular inhibitor of apoptosis protein 1 (cIAP1), often utilizing the cIAP1 ligand Bestatin. This engineered molecule, upon entering a cell, facilitates the formation of a ternary complex between ERα and the E3 ligase, leading to the ubiquitination and subsequent degradation of ERα by the proteasome. This targeted protein degradation offers a promising therapeutic strategy for ER-positive breast cancers.[1][2]
Mechanism of Action
The SNIPER molecule containing this compound acts as a molecular bridge. The estrone-based moiety binds to ERα, while the E3 ligase ligand recruits an E3 ubiquitin ligase, such as cIAP1 or the X-linked inhibitor of apoptosis protein (XIAP).[3] This proximity induces the transfer of ubiquitin molecules to ERα, marking it for recognition and degradation by the 26S proteasome. The degradation of ERα effectively abrogates its downstream signaling pathways that are crucial for the proliferation of ER-positive breast cancer cells.
Quantitative Data Summary
| Compound ID | Cell Line | DC50 (nM) | Maximum Degradation (%) | E3 Ligase Recruited |
| SNIPER(ER)-87 | MCF-7 | < 3 | ~100 at 100 nM | XIAP/cIAP1 |
| ERD-308 | T47D | 0.43 | >95 at 5 nM | VHL |
| ERD-148 | MCF-7 | Not Reported | >95 at 5 nM | VHL |
| ERE-PROTAC | MCF-7 | < 5000 | Dose-dependent | VHL |
| Compound ID | Cell Line | IC50 (µM) |
| SNIPER(ER)-87 | MCF-7 | 0.0156 |
| SNIPER(ER)-87 | T47D | 0.0096 |
| ERD-308 | MCF-7 | 0.00077 |
| ERE-PROTAC | MCF-7 | 6.106 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of an this compound-based SNIPER in inducing ERα degradation and inhibiting breast cancer cell proliferation.
Protocol 1: Western Blot for ERα Degradation
This protocol details the steps to quantify the degradation of ERα in breast cancer cells following treatment with the SNIPER.
Materials:
-
ERα-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete cell culture medium
-
This compound based SNIPER
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate breast cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the SNIPER or DMSO for a specified period (e.g., 4, 8, 16, 24 hours). To confirm proteasome-dependent degradation, pre-treat a set of wells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the SNIPER.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load 15-30 µg of protein from each sample onto an SDS-PAGE gel.
-
Run the gel at 120V for approximately 80 minutes.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities for ERα and the loading control. Normalize the ERα signal to the loading control and express the results as a percentage of the vehicle-treated control.
Protocol 2: Cell Viability Assay (e.g., MTT or WST-8/CCK-8)
This protocol is for determining the effect of ERα degradation on cell viability.
Materials:
-
ERα-positive breast cancer cell lines (e.g., MCF-7)
-
Complete cell culture medium
-
This compound based SNIPER
-
DMSO (vehicle control)
-
96-well plates
-
MTT or WST-8/CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere and grow for 24 hours.[4]
-
SNIPER Treatment: Prepare serial dilutions of the SNIPER in complete growth medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.5%). Aspirate the medium from the wells and add 100 µL of the SNIPER dilutions. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT/WST-8 Addition:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
For WST-8/CCK-8 assay: Add 10 µL of WST-8/CCK-8 reagent to each well and incubate for 1-4 hours.[3]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8/CCK-8) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the SNIPER-induced interaction between ERα and the recruited E3 ligase (e.g., XIAP or cIAP1).
Materials:
-
MCF-7 cells
-
This compound based SNIPER
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer (non-denaturing)
-
Anti-ERα antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Co-IP wash buffer
-
Elution buffer or SDS-PAGE sample buffer
-
Primary antibodies: anti-ERα, anti-XIAP, anti-cIAP1
Procedure:
-
Cell Treatment and Lysis: Treat MCF-7 cells with the SNIPER or vehicle control in the presence of MG132 (to prevent degradation of the complex) for a short duration (e.g., 1-4 hours). Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-ERα antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing: Collect the beads using a magnetic stand and discard the supernatant. Wash the beads three to four times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Run the eluted samples on an SDS-PAGE gel and perform a Western blot as described in Protocol 1. Probe the membrane with primary antibodies against the recruited E3 ligase (XIAP or cIAP1) to verify its presence in the immunoprecipitated complex. As a control, probe a separate blot with the anti-ERα antibody to confirm the successful immunoprecipitation of ERα.
References
- 1. Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assay for Determining the Estrogenic Activity of Estrone-N-O-C1-amido
Introduction
Estrone-N-O-C1-amido is an estrone-based derivative designed to target the estrogen receptor α (ERα).[1][2][3] As a ligand for ERα, it is crucial to characterize its biological activity, specifically its potential to mimic or inhibit the effects of endogenous estrogens. This application note describes a detailed protocol for a cell-based assay to quantify the estrogenic activity of this compound using the well-established E-SCREEN (Estrogen-SCREEN) assay. This assay is based on the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.[4][5]
Principle of the Assay
The E-SCREEN assay utilizes the MCF-7 human breast cancer cell line, which endogenously expresses the estrogen receptor α (ERα). These cells are estrogen-dependent for their proliferation. In a steroid-depleted environment, MCF-7 cell proliferation is arrested. The addition of estrogenic compounds, such as 17β-estradiol (E2), induces proliferation in a dose-dependent manner. By treating MCF-7 cells with this compound, its ability to stimulate cell proliferation can be quantified and compared to that of a standard estrogen, E2. This allows for the determination of its estrogenic or anti-estrogenic potential.
Experimental Protocols
I. Materials and Reagents
-
Cell Line: MCF-7 human breast cancer cell line (e.g., from ATCC). It is important to use a well-characterized stock known to be responsive to estrogens.
-
Chemicals:
-
This compound
-
17β-Estradiol (E2) (positive control)
-
Dimethyl sulfoxide (DMSO) (vehicle control)
-
-
Culture Media and Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM) without phenol red
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Dextran-Coated Charcoal (DCC)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
-
Assay Reagents:
-
Resazurin-based cell viability reagent (e.g., alamarBlue™) or other proliferation assay kits (e.g., MTT, CyQUANT™).
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
96-well cell culture plates, clear bottom, black or white walls for fluorescence/luminescence assays
-
Microplate reader capable of measuring absorbance, fluorescence, or luminescence as required by the chosen proliferation assay.
-
Inverted microscope
-
Standard cell culture flasks and consumables
-
II. Preparation of Media
A. Complete Culture Medium (for routine cell maintenance): DMEM with phenol red supplemented with 10% (v/v) heat-inactivated FBS and 1% (v/v) Penicillin-Streptomycin.
B. Estrogen-Free Culture Medium (Experimental Medium): DMEM without phenol red supplemented with 10% (v/v) Dextran-Coated Charcoal-stripped FBS (DCC-FBS) and 1% (v/v) Penicillin-Streptomycin.
-
Preparation of DCC-FBS:
-
Prepare a DCC slurry: 0.5% (w/v) Norit A charcoal and 0.05% (w/v) Dextran T-70 in sterile water.
-
Mix the slurry with FBS at a ratio of 1:10 (slurry:FBS).
-
Incubate at 37°C for 45 minutes with gentle agitation.
-
Centrifuge at 3,000 x g for 15 minutes to pellet the charcoal.
-
Filter-sterilize the supernatant (DCC-FBS) through a 0.22 µm filter.
-
Store at -20°C.
-
III. Experimental Workflow
The experimental workflow consists of cell seeding, a hormone deprivation period, treatment with the test compound, and subsequent measurement of cell proliferation.
Caption: Workflow of the E-SCREEN cell proliferation assay.
IV. Step-by-Step Protocol
-
Cell Seeding:
-
Culture MCF-7 cells in complete culture medium until they reach 70-80% confluency.
-
Harvest the cells using Trypsin-EDTA and resuspend them in complete culture medium.
-
Seed the cells into a 96-well plate at a density of 3,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Hormone Deprivation:
-
After 24 hours, carefully aspirate the complete culture medium.
-
Wash the cells once with 100 µL of sterile PBS.
-
Add 100 µL of estrogen-free culture medium to each well.
-
Incubate for 72 hours. This step is crucial to synchronize the cells in the G0/G1 phase of the cell cycle and to maximize their response to estrogenic stimuli.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and 17β-estradiol (E2) in estrogen-free culture medium. A typical concentration range for E2 is 0.1 pM to 1 nM. The concentration range for this compound should be determined based on its expected potency.
-
Include a vehicle control (e.g., 0.1% DMSO in estrogen-free medium).
-
After the 72-hour deprivation period, replace the medium with 100 µL of the prepared treatment solutions.
-
Incubate the plate for 6 days. On day 3, perform a medium change with freshly prepared treatment solutions.
-
-
Quantification of Cell Proliferation (Resazurin Assay Example):
-
On day 6, add 20 µL of Resazurin reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
V. Data Presentation and Analysis
The results can be presented as the percentage of relative proliferation compared to the positive control (E2). The half-maximal effective concentration (EC50) for this compound should be calculated.
Table 1: Example Data Structure for E-SCREEN Assay Results
| Treatment Group | Concentration (M) | Mean Fluorescence (RFU) | Standard Deviation | Relative Proliferation (%) |
| Vehicle Control | 0 | 500 | 50 | 0 |
| 17β-Estradiol (E2) | 1.00E-12 | 1500 | 120 | 25 |
| 1.00E-11 | 3000 | 250 | 62.5 | |
| 1.00E-10 | 4500 | 300 | 100 | |
| 1.00E-09 | 4500 | 320 | 100 | |
| This compound | 1.00E-11 | 800 | 70 | 7.5 |
| 1.00E-10 | 1800 | 150 | 32.5 | |
| 1.00E-09 | 3200 | 280 | 67.5 | |
| 1.00E-08 | 4300 | 310 | 95 |
Relative Proliferation (%) is calculated as: [(Sample RFU - Vehicle Control RFU) / (Max E2 RFU - Vehicle Control RFU)] * 100
Signaling Pathway
The estrogenic activity of this compound is mediated through the estrogen receptor signaling pathway. Upon binding to ERα, the ligand-receptor complex translocates to the nucleus and initiates the transcription of genes involved in cell proliferation.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. This compound | estrogen ligand | this compound供应商 AdooQ® [adooq.cn]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. The E-screen assay: a comparison of different MCF7 cell stocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. E-SCREEN - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Utilizing Estrone-N-O-C1-amido for Western Blot Analysis of ERα Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen Receptor Alpha (ERα), a key driver in the majority of breast cancers, is a well-established therapeutic target.[1] Modulating its activity and protein levels is a cornerstone of endocrine therapy. A modern approach to targeting ERα involves inducing its degradation. This application note details the use of Estrone-N-O-C1-amido, an estrone-based ligand for ERα, in a Western blot assay to monitor the degradation of the ERα protein.[2][3][4] this compound can be utilized to form Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), which recruit E3 ubiquitin ligases to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2] This document provides detailed protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental procedures.
Principle of the Assay
This protocol employs a Western blot-based assay to quantify the reduction in ERα protein levels in a cellular context following treatment with this compound. To specifically measure the degradation of the existing ERα protein pool, a cycloheximide (CHX) chase assay can be incorporated. CHX is a protein synthesis inhibitor; by halting the production of new ERα, the decrease in its protein levels over time can be attributed to degradation. The degradation of ERα is primarily mediated by the ubiquitin-proteasome pathway. Therefore, a proteasome inhibitor like MG132 can be used as a control to confirm that the observed degradation is proteasome-dependent.
Data Presentation
Quantitative analysis of ERα degradation is crucial for evaluating the efficacy of this compound. Densitometry of Western blot bands for ERα and a loading control (e.g., β-actin or GAPDH) should be performed. The ERα signal is normalized to the loading control, and the results are expressed as a percentage of the vehicle-treated control.
Table 1: Dose-Dependent Degradation of ERα by this compound
| Treatment Concentration (nM) | Incubation Time (hours) | Normalized ERα Protein Level (%) | Standard Deviation |
| Vehicle (DMSO) | 24 | 100 | ± 5.2 |
| 1 | 24 | 85 | ± 4.8 |
| 10 | 24 | 62 | ± 6.1 |
| 100 | 24 | 25 | ± 3.9 |
| 1000 | 24 | 8 | ± 2.5 |
Table 2: Time-Course of ERα Degradation by this compound (100 nM)
| Incubation Time (hours) | Normalized ERα Protein Level (%) | Standard Deviation |
| 0 | 100 | ± 4.5 |
| 2 | 88 | ± 5.0 |
| 4 | 71 | ± 4.2 |
| 8 | 45 | ± 3.8 |
| 12 | 28 | ± 3.1 |
| 24 | 23 | ± 2.9 |
Mandatory Visualizations
Caption: Mechanism of this compound induced ERα degradation.
References
Application Notes and Protocols for Estrone-N-O-C1-amido Linker Conjugation to E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) at the forefront of this technology. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. A specific class of PROTACs, known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), utilize the inhibitor of apoptosis proteins (IAPs) as the E3 ligase component.
This document provides detailed application notes and protocols for the conjugation of an estrone-derived linker, specifically "Estrone-N-O-C1-amido," to E3 ligase ligands for the development of SNIPERs targeting the Estrogen Receptor α (ERα). ERα is a key driver in the majority of breast cancers, and its targeted degradation presents a promising therapeutic strategy. The protocols outlined below are based on established bioconjugation chemistries and published research on estrone-based SNIPERs.
Core Concepts and Signaling Pathway
SNIPERs targeting ERα function by forming a ternary complex between ERα and an IAP E3 ligase, typically cellular inhibitor of apoptosis protein 1 (cIAP1). This proximity induces the ubiquitination of ERα by the E3 ligase, marking it for degradation by the 26S proteasome. The "this compound" linker serves as the ERα-binding moiety, leveraging the natural affinity of estrone for its receptor. This is then connected to an IAP ligand, such as Bestatin, which recruits the cIAP1 E3 ligase.
Signaling Pathway of cIAP1-Mediated ERα Degradation
The following diagram illustrates the proposed signaling pathway for ERα degradation mediated by an estrone-based SNIPER.
Figure 1: cIAP1-mediated degradation of ERα by an estrone-based SNIPER.
Quantitative Data Summary
The efficacy of PROTACs and SNIPERs is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). While specific data for an "this compound" linker is not extensively published, the following table summarizes reported degradation data for various ERα degraders to provide a comparative context.
| Compound ID | Warhead (ERα Ligand) | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Citation |
| SNIPER(ER)-87 | 4-Hydroxytamoxifen | LCL161 derivative | PEG | 3 | >90 | MCF-7 | [1] |
| ERD-308 | Raloxifene analog | VHL Ligand | PEG | 0.17 | >95 | MCF-7 | [2] |
| ARV-471 | Proprietary ER ligand | CRBN Ligand | Proprietary | ~2 | >90 | MCF-7 | [3] |
| PROTAC ERα Degrader-4 | OBHSA | Proprietary | Proprietary | ~50 | >90 | MCF-7 | [4] |
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and conjugation of an this compound linker to an E3 ligase ligand. These are intended as a starting point and may require optimization based on specific reagents and experimental conditions.
Protocol 1: Synthesis of Estrone-17-O-carboxymethyl oxime
This protocol describes the initial modification of estrone at the C17 position to introduce a carboxylic acid handle for linker attachment.
Workflow Diagram:
Figure 2: Synthesis of Estrone-17-O-carboxymethyl oxime.
Materials:
-
Estrone
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Ethyl bromoacetate
-
Potassium carbonate
-
Acetone
-
Lithium hydroxide
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Oximation of Estrone:
-
Dissolve estrone (1 eq) in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water.
-
Collect the precipitate by filtration, wash with water, and dry to yield estrone-17-oxime.
-
-
Alkylation of Estrone-17-oxime:
-
Dissolve estrone-17-oxime (1 eq) in acetone.
-
Add potassium carbonate (3.0 eq) and ethyl bromoacetate (1.2 eq).
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
After the reaction is complete, filter off the potassium carbonate and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain estrone-17-O-carbethoxymethyl oxime.
-
-
Hydrolysis to Carboxylic Acid:
-
Dissolve the estrone-17-O-carbethoxymethyl oxime (1 eq) in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1N HCl to pH ~2-3.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield Estrone-17-O-carboxymethyl oxime.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Amide Coupling of Estrone-17-O-carboxymethyl oxime with Bestatin
This protocol describes the conjugation of the estrone-derived linker to the E3 ligase ligand Bestatin, which has a free amine group, to form the final SNIPER molecule.
Workflow Diagram:
Figure 3: Amide coupling to form the final SNIPER molecule.
Materials:
-
Estrone-17-O-carboxymethyl oxime (from Protocol 1)
-
Bestatin
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
HPLC for purification
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve Estrone-17-O-carboxymethyl oxime (1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
-
Amide Bond Formation:
-
In a separate flask, dissolve Bestatin (1.1 eq) in anhydrous DMF.
-
Add the Bestatin solution to the activated estrone linker solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final this compound-Bestatin conjugate (SNIPER).
-
Characterization: The final SNIPER molecule should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its purity assessed by analytical HPLC.
Protocol 3: In Vitro Evaluation of ERα Degradation
This protocol outlines a general method for assessing the ability of the synthesized SNIPER to induce the degradation of ERα in a relevant cancer cell line.
Workflow Diagram:
Figure 4: Workflow for in vitro evaluation of ERα degradation.
Materials:
-
ERα-positive breast cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Synthesized Estrone-SNIPER
-
DMSO (for stock solution)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies: anti-ERα and anti-loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Culture and Treatment:
-
Culture MCF-7 cells to ~70-80% confluency.
-
Prepare a stock solution of the Estrone-SNIPER in DMSO.
-
Treat the cells with serial dilutions of the SNIPER (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO only).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to the loading control.
-
Plot the normalized ERα levels against the logarithm of the SNIPER concentration.
-
Calculate the DC50 and Dmax values from the resulting dose-response curve.
-
Disclaimer
These protocols are intended for guidance and informational purposes only and should be performed by trained laboratory personnel. All procedures involving hazardous chemicals should be carried out in a properly ventilated fume hood with appropriate personal protective equipment. The specific reaction conditions, purification methods, and analytical techniques may require optimization for best results.
References
- 1. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of estrone selenocyanate Compounds, anti-tumor activity evaluation and Structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vitro Studies of Estrone-N-O-C1-amido
Introduction
Estrone-N-O-C1-amido is a synthetic derivative of estrone, a naturally occurring estrogen. It is designed to target the estrogen receptor α (ERα), a key protein involved in the development and progression of various hormone-dependent cancers, including breast and ovarian cancer.[1][2][3] This compound serves as an ERα ligand and can be conjugated to other molecules, such as cIAP1 ligands, to create Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), which are designed to induce the degradation of target proteins.[4][5] These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound to characterize its biological activity.
The following protocols are designed for researchers in pharmacology, cancer biology, and drug development to assess the compound's efficacy and mechanism of action in relevant cell-based models. The key experimental areas covered include:
-
Estrogen Receptor Binding: To determine the affinity of this compound for the estrogen receptor.
-
Cell Proliferation and Viability: To evaluate the effect of the compound on the growth of cancer cells.
-
Apoptosis Induction: To investigate whether the compound induces programmed cell death.
-
Signaling Pathway Modulation: To analyze the impact of the compound on key intracellular signaling cascades.
1. Estrogen Receptor α (ERα) Competitive Binding Assay
This assay determines the ability of this compound to bind to the estrogen receptor α by measuring its competition with a radiolabeled estrogen, such as [³H]17β-estradiol.
Protocol:
-
Preparation of ERα: Use purified recombinant human ERα or ERα-rich cell lysates (e.g., from MCF-7 cells).
-
Competition Reaction: In a 96-well plate, incubate a fixed concentration of ERα and [³H]17β-estradiol with increasing concentrations of this compound or a known ERα ligand (e.g., 17β-estradiol as a positive control).
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the ERα-bound [³H]17β-estradiol from the unbound radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complex.
-
Washing: Wash the HAP pellet multiple times with a suitable buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Resuspend the final HAP pellet in a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]17β-estradiol against the logarithm of the competitor concentration. Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
Data Presentation:
| Compound | IC₅₀ (nM) for ERα Binding |
| 17β-estradiol (Control) | Value |
| This compound | Value |
2. Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. This protocol is designed for ER-positive breast cancer cell lines such as MCF-7 or T-47D.
Protocol:
-
Cell Seeding: Seed MCF-7 or T-47D cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 nM to 10 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for proliferation inhibition (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Data Presentation:
| Treatment | Cell Line | 24h GI₅₀ (µM) | 48h GI₅₀ (µM) | 72h GI₅₀ (µM) |
| This compound | MCF-7 | Value | Value | Value |
| This compound | T-47D | Value | Value | Value |
| Positive Control | MCF-7 | Value | Value | Value |
3. Apoptosis Assessment
To determine if the anti-proliferative effects of this compound are due to the induction of apoptosis, a combination of assays can be used, such as the TUNEL assay for DNA fragmentation and a caspase-3 activity assay.
3.1. TUNEL Assay Protocol
-
Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with this compound at its GI₅₀ concentration for 24 or 48 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP, for 1 hour at 37°C in a humidified chamber.
-
Counterstaining: Counterstain the cell nuclei with a DNA-binding dye such as DAPI.
-
Microscopy: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.
-
Quantification: Determine the percentage of TUNEL-positive cells by counting at least 200 cells in several random fields.
3.2. Caspase-3 Activity Assay Protocol
-
Cell Lysis: Treat cells with this compound as described above. After treatment, lyse the cells in a suitable lysis buffer.
-
Caspase-3 Reaction: Incubate the cell lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) in a black 96-well plate.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over time using a fluorescence plate reader.
-
Data Analysis: Calculate the caspase-3 activity as the rate of fluorescence increase and express it as a fold change relative to the vehicle-treated control.
Data Presentation:
| Treatment | % TUNEL-Positive Cells | Caspase-3 Activity (Fold Change) |
| Vehicle Control | Value | 1.0 |
| This compound | Value | Value |
| Positive Control (e.g., Staurosporine) | Value | Value |
4. Analysis of MAPK/ERK and PI3K/Akt Signaling Pathways
Estrogen receptors can activate intracellular signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. The effect of this compound on the phosphorylation status of key proteins in these pathways can be analyzed by Western blotting.
Protocol:
-
Cell Treatment and Lysis: Treat serum-starved MCF-7 or T-47D cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK1/2, ERK1/2, p-Akt, Akt).
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to the total protein levels.
Data Presentation:
| Time (min) | p-ERK1/2 / Total ERK1/2 (Fold Change) | p-Akt / Total Akt (Fold Change) |
| 0 | 1.0 | 1.0 |
| 15 | Value | Value |
| 30 | Value | Value |
| 60 | Value | Value |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Estrogen receptor signaling pathways potentially modulated by this compound.
References
Application Notes and Protocols for Estrone-N-O-C1-amido in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of Estrone-N-O-C1-amido, an estrone-based estrogen receptor alpha (ERα) ligand, in cell culture experiments. This compound is notably utilized in the development of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), which are a class of molecules designed to induce the degradation of target proteins.
Introduction to this compound
This compound is a synthetic ligand that specifically targets the estrogen receptor alpha (ERα).[1][2] Its primary application in research is as a component of SNIPERs, where it is linked to an IAP (Inhibitor of Apoptosis Protein) ligand, such as Bestatin, to trigger the ubiquitination and subsequent proteasomal degradation of ERα.[1][2] Understanding the optimal dosage and treatment time is crucial for achieving efficient and specific degradation of ERα in cell-based assays.
Quantitative Data Summary
The effective concentration and treatment time for this compound can vary depending on the cell line and the specific experimental goals. The following tables summarize reported dosage and treatment times for the parent compound, estrone, and related ERα-targeting degraders, which can serve as a starting point for optimizing experiments with this compound.
Table 1: Recommended Concentration Ranges for Estrone and Related ERα Degraders in Cell Culture
| Compound/Technology | Cell Line(s) | Effective Concentration Range | Notes |
| Estrone | Osteoprecursor cells | 0.01 nM - 10 nM | Low doses stimulated proliferation and mineralization.[3] |
| Estrone | HeLa pERα | 10 nM | Used in combination with TNF-α to study stemness and EMT. |
| ERα PROTAC (ERD-308) | T47D | DC50 = 0.43 nM, Max degradation >95% at 5 nM | A hook effect was observed at 1 µM. |
| ERα PROTAC (ERD-308) | MCF-7 | 30 nM | Induced over 80% ERα degradation within 1 hour. |
| ERα SNIPER (SNIPER(ER)-87) | Breast cancer cells | DC50 = 3 nM | Potent and selective ERα degradation. |
Table 2: Treatment Time for Estrone and Related ERα Degraders
| Compound/Technology | Cell Line | Treatment Time | Observed Effect |
| Estrone | Osteoprecursor cells | 4 days | Assessment of cellular proliferation. |
| ERα PROTAC (ERD-308) | MCF-7 | 1 - 3 hours | Rapid and complete ERα degradation. |
| Fulvestrant (SERD) | MCF-7 | 24 hours | Maximum ERα degradation (90%). |
| Estrone | HeLa pERα | At least 1 week | Long-term treatment to study cellular changes. |
Experimental Protocols
The following are generalized protocols for utilizing this compound in cell culture for the purpose of ERα degradation. It is highly recommended to optimize these protocols for your specific cell line and experimental setup.
General Cell Culture and Hormone Depletion
For experiments investigating estrogenic responses, it is critical to culture cells in a hormone-depleted medium to minimize the effects of endogenous steroids present in standard fetal bovine serum (FBS).
Materials:
-
ERα-positive cell line (e.g., MCF-7, T47D)
-
Complete growth medium (e.g., DMEM/F12)
-
Charcoal-dextran stripped FBS
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Culture ERα-positive cells in complete growth medium supplemented with 10% standard FBS.
-
For hormone depletion, switch the cells to a hormone-free medium (phenol red-free DMEM/F12 supplemented with 5-10% charcoal-dextran stripped FBS) for a minimum of 72 hours prior to the experiment. This ensures that the observed effects are specific to the treatment.
-
Passage the cells as needed, ensuring they are in the logarithmic growth phase at the start of the experiment.
ERα Degradation Assay
This protocol outlines the steps to assess the degradation of ERα following treatment with this compound as part of a SNIPER molecule.
Materials:
-
Hormone-depleted ERα-positive cells
-
This compound-based SNIPER
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against ERα
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA assay)
Protocol:
-
Cell Seeding: Seed the hormone-depleted cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of the this compound-based SNIPER in DMSO. Dilute the stock solution in a hormone-free medium to the desired final concentrations (e.g., ranging from 0.1 nM to 100 nM).
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of the SNIPER. Include a vehicle control (DMSO) at the same final concentration as the highest SNIPER concentration.
-
Incubation: Incubate the cells for the desired treatment time (e.g., 1, 3, 6, 12, 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities to determine the extent of ERα degradation relative to the vehicle control.
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action for an this compound-based SNIPER in inducing ERα degradation.
Caption: Mechanism of ERα degradation by an this compound-based SNIPER.
Experimental Workflow
The following diagram outlines the general workflow for an ERα degradation experiment using an this compound-based SNIPER.
Caption: Workflow for assessing ERα degradation in cell culture.
References
Application Notes and Protocols for In Vivo Studies of an ERα-Targeting PROTAC Derived from Estrone-N-O-C1-amido in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction and Background
Estrone-N-O-C1-amido is an estrogen receptor alpha (ERα) ligand.[1][2] In drug development, it is primarily utilized as a building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Specifically, it serves as the "warhead" that binds to the target protein, ERα.
This ligand is a component of a technology known as SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser). In a SNIPER molecule, this compound would be connected via a chemical linker to a ligand that recruits an E3 ubiquitin ligase, such as the cellular inhibitor of apoptosis protein 1 (cIAP1), for which the ligand Bestatin is used.[1][3] This bifunctional molecule is designed to bring ERα into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of ERα by the proteasome.
Targeted degradation of ERα is a promising therapeutic strategy for hormone-dependent cancers, particularly ER-positive breast cancer. PROTACs offer a novel approach to eliminate ERα, potentially overcoming resistance mechanisms that affect traditional inhibitors.[4]
This document provides detailed application notes and a hypothetical, yet representative, protocol for the in vivo evaluation of a conceptual ERα-targeting SNIPER, hereafter referred to as ERα-SNIPER-1 , which utilizes this compound as its ERα-binding moiety, in a mouse xenograft model of ER-positive breast cancer.
Mechanism of Action: ERα-SNIPER-1
ERα-SNIPER-1 is a heterobifunctional molecule consisting of three key components:
-
Warhead: this compound, which selectively binds to the target protein, ERα.
-
E3 Ligase Ligand: A moiety (e.g., derived from Bestatin) that recruits the cIAP1 E3 ubiquitin ligase.
-
Linker: A chemical structure that connects the warhead and the E3 ligase ligand.
The mechanism involves the formation of a ternary complex between ERα, ERα-SNIPER-1, and the cIAP1 E3 ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to ERα. The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of ERα degradation by ERα-SNIPER-1.
Hypothetical In Vivo Experimental Protocol
This protocol outlines a study to assess the anti-tumor efficacy and pharmacodynamic (PD) effects of ERα-SNIPER-1 in a mouse xenograft model of ER-positive breast cancer.
Experimental Workflow
Caption: Workflow for in vivo evaluation of ERα-SNIPER-1.
Materials and Reagents
-
Cell Line: MCF-7 (ER-positive human breast adenocarcinoma cell line).
-
Animals: Female immunodeficient mice (e.g., NOD scid gamma - NSG), 6-8 weeks old.
-
Test Compound: ERα-SNIPER-1 (synthesized and purified).
-
Vehicle Formulation (Example): 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.
-
Reagents for Analysis: RIPA lysis buffer, protease and phosphatase inhibitors, BCA protein assay kit, primary antibodies (anti-ERα, anti-GAPDH), secondary HRP-conjugated antibodies, ECL substrate.
Detailed Methodology
Step 1: Cell Culture and Xenograft Implantation
-
Culture MCF-7 cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Harvest cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each female NSG mouse.
Step 2: Tumor Growth Monitoring and Group Randomization
-
Monitor tumor growth by measuring with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = 0.5 x (Length x Width²) .
-
When the average tumor volume reaches approximately 150 mm³, randomize mice into treatment groups (e.g., n=8-10 mice per group) with similar average tumor volumes.
-
Group 1: Vehicle Control (e.g., administered intraperitoneally, i.p., daily).
-
Group 2: ERα-SNIPER-1 (e.g., 50 mg/kg, i.p., daily).
-
Step 3: Compound Formulation and Administration
-
Prepare the vehicle solution.
-
On each treatment day, weigh the required amount of ERα-SNIPER-1 and dissolve it in the vehicle to the desired concentration. Sonication may be required to achieve full dissolution.
-
Administer the formulated compound or vehicle to the respective groups based on the dosing schedule (e.g., daily for 21 days).
Step 4: Efficacy and Tolerability Assessment
-
Measure tumor volumes and body weights for all mice 2-3 times per week throughout the study.
-
Monitor animals for any signs of toxicity (e.g., changes in behavior, posture, or significant weight loss >20%).
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI).
Step 5: Pharmacodynamic Analysis (Western Blot)
-
At the end of the study (or at specified time points), euthanize the mice.
-
Excise tumors and immediately snap-freeze them in liquid nitrogen or place them in RIPA buffer.
-
Homogenize the tumor tissue and extract total protein.
-
Quantify protein concentration using a BCA assay.
-
Perform Western blotting to assess the levels of ERα. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
-
Quantify band intensities to determine the percentage of ERα degradation relative to the vehicle-treated group.
Data Presentation (Exemplary Data)
The following tables represent hypothetical data that could be generated from the described study.
Table 1: Anti-Tumor Efficacy of ERα-SNIPER-1 in MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | Daily, i.p. | 850 ± 95 | - | +2.5 ± 1.0 |
| ERα-SNIPER-1 | 50 | Daily, i.p. | 210 ± 45 | 75.3 | -1.5 ± 1.2 |
Table 2: Pharmacodynamic Analysis of ERα Protein Levels in Tumor Tissues
| Treatment Group | Dose (mg/kg) | Time Point | Mean ERα Protein Level (Normalized to GAPDH) ± SEM | ERα Degradation (%) |
| Vehicle Control | - | 21 Days | 1.00 ± 0.12 | - |
| ERα-SNIPER-1 | 50 | 21 Days | 0.15 ± 0.05 | 85 |
Conclusion and Applications
The use of this compound as a warhead in an ERα-targeting SNIPER PROTAC represents a viable strategy for inducing the degradation of ERα. The provided protocol offers a robust framework for the in vivo evaluation of such a compound in a preclinical mouse model of ER-positive breast cancer. Successful outcomes, such as significant tumor growth inhibition and confirmed degradation of the target protein in tumor tissue, would provide a strong rationale for further development as a potential therapeutic for endocrine-resistant cancers. This chemical knockdown approach can also serve as a powerful research tool to study the time-dependent roles of ERα in various physiological and pathological processes.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting "Estrone-N-O-C1-amido" PROTAC Low Efficiency
Welcome to the technical support center for troubleshooting low-efficiency issues with your "Estrone-N-O-C1-amido"-based PROTACs. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common experimental hurdles encountered when targeting the Estrogen Receptor α (ERα) for degradation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My "this compound" PROTAC shows little to no degradation of ERα. What are the initial troubleshooting steps?
A1: Low or no degradation is a common challenge. The issue typically falls into one of three categories: the PROTAC molecule itself, the biological system, or suboptimal ternary complex formation.
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for low ERα degradation.
Detailed Checkpoints:
-
Compound Integrity:
-
Purity and Structure: Verify the chemical structure and purity (>95%) of your synthesized "this compound" PROTAC. Impurities can interfere with the assay.
-
Solubility and Stability: Ensure the PROTAC is fully dissolved in a suitable solvent (e.g., DMSO) and then diluted in your cell culture media. Poor solubility can drastically reduce the effective concentration. Prepare fresh solutions for each experiment to avoid degradation.[1]
-
-
Biological System Components:
-
Target and E3 Ligase Expression: "this compound" is an estrone-based ligand that targets ERα.[2] When used in a SNIPER (Specific and Non-genetic IAP-dependent Protein ERaser), it is linked to a ligand, such as Bestatin, that recruits the cIAP1 E3 ligase.[2][3] Confirm that your cell line expresses sufficient levels of both ERα and the intended E3 ligase (e.g., cIAP1) via Western blot or qPCR.[1]
-
-
Mechanism of Action:
-
Proteasome-Dependent Degradation: To confirm the degradation is occurring via the ubiquitin-proteasome system, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of ERα levels in the presence of the inhibitor indicates a proteasome-dependent mechanism.
-
The "Hook Effect": At excessively high concentrations, PROTACs can form non-productive binary complexes (ERα-PROTAC or E3 Ligase-PROTAC) instead of the productive ternary complex, leading to reduced degradation. Perform a wide dose-response experiment (e.g., from picomolar to micromolar ranges) to identify the optimal concentration for degradation and to check for a bell-shaped curve indicative of the hook effect.
-
Q2: How do I confirm that my "this compound" PROTAC is forming a ternary complex with ERα and the E3 ligase?
A2: The formation of a stable ternary complex is a critical first step for PROTAC efficacy. Several biophysical techniques can be used to measure this.
Experimental Workflow for Ternary Complex Analysis:
Caption: Workflow for assessing ternary complex formation.
Detailed Methodologies:
-
Surface Plasmon Resonance (SPR): SPR can measure the kinetics and affinity of both binary and ternary interactions in real-time.
-
Protocol: Ternary Complex Analysis by SPR
-
Immobilization: Covalently couple or capture the E3 ligase (e.g., cIAP1) onto the sensor chip surface.
-
Binary Interaction (PROTAC to E3 Ligase): Inject a series of concentrations of your "this compound" PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Ternary Complex Formation: Prepare mixtures containing a constant concentration of your PROTAC and varying concentrations of ERα.
-
Injection: Inject these mixtures over the E3 ligase surface. An increase in the binding response compared to the PROTAC-only injection indicates the formation of the ternary complex.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the affinity and kinetics of the ternary complex.
-
-
-
Isothermal Titration Calorimetry (ITC): ITC measures the heat changes associated with binding events, providing thermodynamic data (KD, enthalpy, entropy) for binary and ternary complex formation.
-
Protocol: Ternary Complex Analysis by ITC
-
Sample Preparation: Prepare purified ERα, E3 ligase, and the PROTAC in the same buffer to minimize dilution heats.
-
Binary Titrations:
-
Titrate the PROTAC into the E3 ligase solution.
-
Titrate the PROTAC into the ERα solution.
-
-
Ternary Titration: Titrate the PROTAC into a solution containing both the E3 ligase and ERα.
-
Data Analysis: Analyze the thermograms to determine the binding affinities and cooperativity. Positive cooperativity (α > 1) indicates that the binding of one protein partner enhances the binding of the other, which is often a favorable characteristic for a PROTAC.
-
-
-
Co-Immunoprecipitation (Co-IP): This cell-based assay can confirm the PROTAC-induced interaction between ERα and the E3 ligase within a cellular context.
-
Protocol: Co-Immunoprecipitation
-
Cell Treatment: Treat cells with the "this compound" PROTAC at the optimal concentration and for the optimal time. Include vehicle-only and negative controls.
-
Cell Lysis: Lyse the cells in a gentle lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against ERα (or the E3 ligase).
-
Pulldown: Use Protein A/G beads to pull down the antibody-protein complex.
-
Western Blot Analysis: Elute the bound proteins and analyze by Western blot, probing for the presence of the E3 ligase (or ERα). The presence of the E3 ligase in the ERα pulldown (and vice versa) confirms the formation of the ternary complex in cells.
-
-
Q3: My PROTAC forms a ternary complex, but ERα is not ubiquitinated. How can I troubleshoot this?
A3: A lack of ubiquitination despite ternary complex formation suggests that the complex may not be in a productive conformation for ubiquitin transfer.
Troubleshooting Steps:
-
Confirm Target Ubiquitination: First, directly assess the ubiquitination of ERα.
-
Protocol: ERα Ubiquitination Assay (Immunoprecipitation)
-
Cell Treatment: Treat cells with your PROTAC, a vehicle control, and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate).
-
Cell Lysis: Lyse cells under denaturing conditions (e.g., with 1% SDS) to disrupt non-covalent protein interactions, then dilute with non-denaturing buffer.
-
Immunoprecipitation: Immunoprecipitate ERα from the cell lysates.
-
Western Blot Analysis: Run the immunoprecipitated samples on an SDS-PAGE gel and perform a Western blot. Probe the membrane with an anti-ubiquitin antibody. A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates poly-ubiquitination of ERα.
-
-
-
Optimize Linker: The length and composition of the linker are crucial for orienting the target and E3 ligase correctly.
-
Synthesize Analogs: If ubiquitination is low or absent, consider synthesizing a small library of PROTACs with varying linker lengths and compositions (e.g., PEG vs. alkyl chains).
-
Re-evaluate: Test these new analogs for their ability to induce ERα degradation.
-
Quantitative Data: Impact of Linker Length on ERα PROTAC Efficacy
The following table summarizes data from a study on VHL-based ERα PROTACs, demonstrating the critical role of linker length.
| PROTAC Compound | Linker Length (atoms) | ERα Degradation (% of Vehicle Control) | Cytotoxicity IC50 (MCF7 cells) |
| 11 | 12 | ~40% | > 10 µM |
| 12 | 12 (N-terminus linked) | ~20% | > 10 µM |
| 13 | 16 | ~80% | ~1 µM |
| 14 | 19 | ~50% | > 10 µM |
| 15 | 21 | ~30% | > 10 µM |
Data adapted from Cyrus, K. et al. (2011). Mol. BioSyst.
This data clearly shows an optimal linker length of 16 atoms for this particular ERα PROTAC scaffold, highlighting the importance of empirical linker optimization.
Q4: I am observing ERα degradation, but the efficiency is low (high DC50, low Dmax). How can I improve it?
A4: Low efficiency can be due to several factors, including suboptimal linker design, poor cell permeability, or issues with the chosen E3 ligase.
PROTAC Action and Degradation Pathway:
Caption: PROTAC-mediated degradation of ERα.
Optimization Strategies:
-
Linker Optimization: As discussed in Q3, systematically varying the linker length, composition, and attachment points is a primary strategy for improving degradation efficiency.
-
Improve Physicochemical Properties: PROTACs are often large molecules that can have poor cell permeability.
-
Consider modifications to the linker or ligands to improve solubility and reduce polarity, which may enhance cell entry.
-
-
Choice of E3 Ligase: While your "this compound" PROTAC is likely designed to recruit cIAP1, it's worth noting that different E3 ligases (like VHL or Cereblon) can have different expression levels and ubiquitination efficiencies in various cell lines. If linker optimization fails, exploring PROTACs that recruit other E3 ligases could be a viable strategy.
Quantitative Data: Comparison of ERα Degraders
This table presents data for different ERα-targeting PROTACs from the literature, illustrating the range of efficiencies that can be achieved.
| Compound | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference |
| ERE-PROTAC | VHL | MCF-7 | < 5 µM | Not specified | |
| ARV-471 | Cereblon | ER+ Cell Lines | 1.8 nM | >90% | |
| SNIPER-25 | IAP | MCF-7 | ~1 µM | Significant degradation | |
| PROTAC 13 | VHL | MCF-7 | Not specified | ~80% |
Q5: What is a detailed protocol for quantifying PROTAC-mediated ERα degradation?
A5: Western blotting is the most common method to quantify the reduction in target protein levels.
-
Protocol: Western Blot for ERα Degradation
-
Cell Seeding & Treatment:
-
Plate cells (e.g., MCF-7, T47D) at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of your "this compound" PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate for a predetermined time (e.g., 24 hours). A time-course experiment (4, 8, 16, 24, 48 hours) is recommended to find the optimal endpoint.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts, add Laemmli sample buffer, and boil samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane and run on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against ERα overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and visualize using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the ERα band intensity to the loading control.
-
Calculate the percentage of remaining ERα relative to the vehicle-treated control. Plot this against the PROTAC concentration to determine the DC50 and Dmax values.
-
-
References
Optimizing linker length for "Estrone-N-O-C1-amido" PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the linker length for "Estrone-N-O-C1-amido" and other estrone-based PROTACs targeting the Estrogen Receptor (ERα).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in an Estrone-based PROTAC?
A1: The linker in a PROTAC (Proteolysis Targeting Chimera) is a crucial component that connects the "warhead" (in this case, an estrone-based ligand that binds to ERα) to the E3 ligase-recruiting ligand. Its primary function is to facilitate the formation of a stable and productive ternary complex between ERα and the E3 ligase.[1] The linker's length, rigidity, and composition are critical determinants of the PROTAC's efficacy in inducing the ubiquitination and subsequent degradation of ERα.[1][] An optimized linker ensures the correct spatial orientation of ERα and the E3 ligase for efficient ubiquitin transfer.[][3]
Q2: My Estrone-based PROTAC shows good binary binding to ERα and the E3 ligase, but I don't observe significant ERα degradation. What are the potential linker-related issues?
A2: This is a common challenge in PROTAC development. Several linker-related factors could be contributing to this issue:
-
Suboptimal Linker Length: The linker may be too short, causing steric hindrance that prevents the formation of a stable ternary complex. Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination.
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient ERα in a way that the lysine residues available for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.
-
Poor Physicochemical Properties: The linker can influence the overall properties of the PROTAC, such as solubility and cell permeability. A poorly designed linker might lead to low intracellular concentrations of the PROTAC.
Q3: I am observing a "hook effect" with my Estrone-based PROTAC, where degradation efficiency decreases at higher concentrations. How can linker optimization help?
A3: The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of non-productive binary complexes (ERα-PROTAC or PROTAC-E3 ligase) instead of the productive ternary complex, thus reducing degradation efficiency. While this is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity. A well-designed linker can promote positive cooperativity in the formation of the ternary complex, making it more stable and potentially mitigating the hook effect.
Troubleshooting Guides
Problem 1: Inconsistent or No ERα Degradation
Symptoms:
-
Western blot analysis shows no significant reduction in ERα levels after treatment with the Estrone-based PROTAC.
-
Results vary significantly between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Linker Length | Synthesize and test a series of PROTACs with varying linker lengths (e.g., different numbers of polyethylene glycol (PEG) or alkyl units). |
| Poor Cell Permeability | Modify the linker to improve the PROTAC's physicochemical properties. For example, incorporating more hydrophilic or hydrophobic moieties can affect cell permeability. |
| Incorrect Linker Attachment Point | The point at which the linker is attached to the estrone scaffold or the E3 ligase ligand can significantly impact the geometry of the ternary complex. It is advisable to explore different attachment points. |
| Compound Instability | Ensure the PROTAC is stable in the cell culture media for the duration of the experiment. Prepare fresh solutions for each experiment. |
Problem 2: High Cell Toxicity Unrelated to ERα Degradation
Symptoms:
-
Significant cytotoxicity is observed at concentrations where little to no ERα degradation occurs.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Off-Target Effects of the Linker | The linker itself might have intrinsic biological activity. Synthesize and test a control molecule containing only the linker and the E3 ligase ligand to assess its toxicity. |
| Poor Physicochemical Properties | A linker that imparts poor solubility can lead to compound precipitation and non-specific toxicity. Assess the solubility of the PROTAC in your experimental buffer. |
Quantitative Data Summary
The following table summarizes the impact of linker length on the efficacy of an ERα-targeting PROTAC, as demonstrated in a study by Cyrus et al. This study provides a valuable reference for optimizing estrone-based PROTACs.
| PROTAC | Linker Atom Length | ERα Degradation | IC50 (MCF7 cells) |
| PROTAC 11 | 9 | Moderate | > 50 µM |
| PROTAC 12 | 12 | High | ~25 µM |
| PROTAC 13 | 16 | Very High | ~10 µM |
| PROTAC 14 | 19 | Moderate | > 50 µM |
| PROTAC 15 | 21 | Low | > 50 µM |
Data synthesized from Cyrus et al., which systematically varied the linker length of an ER-targeting PROTAC and evaluated its degradation efficiency and impact on cell viability.
Experimental Protocols
Western Blotting for ERα Degradation Assessment
Objective: To quantitatively assess the reduction in ERα protein levels following treatment with an Estrone-based PROTAC.
Materials:
-
MCF-7 or T47D breast cancer cells (ERα-positive)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of the Estrone-based PROTAC for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against ERα and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the ERα signal to the loading control.
Ternary Complex Formation Assay (NanoBRET™)
Objective: To measure the formation of the ERα-PROTAC-E3 ligase ternary complex in live cells.
Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) to detect the proximity of two proteins. ERα is fused to a NanoLuc® luciferase (energy donor), and the E3 ligase (e.g., VHL or Cereblon) is fused to a HaloTag® protein that is labeled with a fluorescent acceptor. PROTAC-induced proximity brings the donor and acceptor close enough for energy transfer to occur.
General Protocol:
-
Cell Transfection: Co-transfect cells with plasmids encoding NanoLuc®-ERα and HaloTag®-E3 ligase.
-
HaloTag® Labeling: Label the HaloTag®-E3 ligase with the fluorescent acceptor according to the manufacturer's protocol.
-
PROTAC Treatment: Treat the cells with varying concentrations of the Estrone-based PROTAC.
-
Luminescence and Fluorescence Reading: Measure both the donor and acceptor signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio, which is a measure of the energy transfer and thus ternary complex formation.
Visualizations
Caption: Mechanism of ERα degradation mediated by an Estrone-based PROTAC.
Caption: Troubleshooting workflow for optimizing Estrone-based PROTACs.
References
Technical Support Center: Preventing Off-Target Effects of Estrone-N-O-C1-amido
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of "Estrone-N-O-C1-amido," an Estrone-based ligand targeting the estrogen receptor α (ERα).[1][2] This compound is notably used in the formation of SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers) by linking to a cIAP1 ligand, Bestatin.[1][2] Given its role in targeted protein degradation, ensuring its specificity is critical for valid experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential off-target effects?
This compound is a synthetic ligand designed to bind to the estrogen receptor α (ERα).[1] As a derivative of estrone, a natural estrogen, it may interact with other estrogen receptors (e.g., ERβ) or other steroid hormone receptors, though likely with lower affinity. Off-target effects can arise from the this compound moiety binding to unintended proteins or from the entire SNIPER complex inducing the degradation of proteins other than the intended target. Such effects can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences.
Q2: What are the initial indicators of potential off-target effects in my experiments?
Common signs that you may be observing off-target effects include:
-
Inconsistent Phenotypes: Observing a cellular phenotype that is not consistent with the known function of ERα.
-
Discrepancy with Genetic Knockdown: The phenotype observed with this compound treatment does not match the phenotype seen with CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of ERα.
-
High Cellular Toxicity: Significant cell death or morphological changes at concentrations close to the effective dose.
-
Lack of Dose-Response Correlation: The observed effect does not correlate with the concentration of this compound in a predictable manner.
Q3: How can I minimize the risk of off-target effects from the outset?
Proactive measures to minimize off-target effects include:
-
Thorough Literature Review: Investigate the known selectivity profile of estrone-based ligands and the specific SNIPER construct being used.
-
Dose-Response Curve: Determine the minimal effective concentration of this compound that elicits the desired on-target effect to avoid engaging lower-affinity off-targets.
-
Use of Appropriate Controls: Always include negative controls (vehicle-treated cells) and positive controls (e.g., a known ERα antagonist or a different ERα-targeting compound).
Troubleshooting Guides
Issue 1: Observed phenotype is inconsistent with ERα function.
Possible Cause: The phenotype may be due to the off-target activity of this compound.
Troubleshooting Steps:
-
Orthogonal Validation:
-
Use a Structurally Different ERα Ligand: Treat cells with an ERα ligand that has a different chemical scaffold from this compound. If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
Genetic Validation: Use CRISPR-Cas9 to knock out the ESR1 gene (encoding ERα) or siRNA to knock down its expression. If the phenotype is lost in the knockout/knockdown cells, it strongly suggests the effect is ERα-dependent.
-
-
Rescue Experiment:
-
In ERα knockout cells, express a mutant version of ERα that does not bind to this compound. If the phenotype is not observed in these cells upon treatment, it confirms on-target activity.
-
Issue 2: High level of cellular toxicity observed.
Possible Cause: The concentration of this compound used may be too high, leading to off-target toxicity.
Troubleshooting Steps:
-
Optimize Concentration:
-
Perform a detailed dose-response experiment to identify the lowest concentration that produces the desired on-target effect (e.g., ERα degradation) with minimal toxicity.
-
-
Time-Course Experiment:
-
Assess cell viability at multiple time points to determine if the toxicity is acute or develops over time. Shorter incubation times may be sufficient to observe the on-target effect while minimizing toxicity.
-
-
Proteome-Wide Profiling:
-
Employ techniques like mass spectrometry-based proteomics to identify unintended protein degradation, which could be the source of toxicity.
-
Experimental Protocols
Protocol 1: Genetic Validation using CRISPR-Cas9 Knockout
Objective: To verify that the observed phenotype is dependent on the presence of ERα.
Methodology:
-
Guide RNA (gRNA) Design: Design two to three gRNAs targeting a critical exon of the ESR1 gene.
-
Vector Construction: Clone the gRNAs into a Cas9 expression vector.
-
Transfection: Transfect the gRNA/Cas9 plasmids into the target cells.
-
Selection and Clonal Isolation: Select for transfected cells and isolate single-cell clones.
-
Verification of Knockout: Confirm the absence of ERα protein expression in the clonal populations via Western blotting.
-
Phenotypic Analysis: Treat the ERα knockout and wild-type control cells with this compound and assess the phenotype of interest.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to ERα in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration or with a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble (non-denatured) and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble ERα protein remaining at each temperature using Western blotting.
-
Analysis: In the presence of this compound, ERα should exhibit increased thermal stability, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle control.
Quantitative Data Summary
Table 1: Hypothetical Dose-Response Data for this compound
| Concentration (nM) | ERα Degradation (%) | Cell Viability (%) |
| 1 | 15 ± 3 | 98 ± 2 |
| 10 | 55 ± 5 | 95 ± 3 |
| 50 | 85 ± 4 | 92 ± 4 |
| 100 | 92 ± 3 | 80 ± 6 |
| 500 | 95 ± 2 | 55 ± 8 |
| 1000 | 96 ± 2 | 30 ± 7 |
Data are presented as mean ± standard deviation.
Table 2: Comparison of Phenotypic Effects
| Treatment | Wild-Type Cells (Phenotype Score) | ERα Knockout Cells (Phenotype Score) |
| Vehicle Control | 0.1 ± 0.05 | 0.1 ± 0.04 |
| This compound (50 nM) | 3.2 ± 0.4 | 0.2 ± 0.06 |
| Structurally Different ERα Ligand (100 nM) | 2.9 ± 0.3 | 0.15 ± 0.05 |
Phenotype score is a hypothetical quantitative measure of the biological effect.
Visualizations
Caption: Workflow for orthogonal validation of a phenotype observed with this compound.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.
References
Overcoming the hook effect with "Estrone-N-O-C1-amido" PROTACs
Welcome to the technical support center for Estrone-N-O-C1-amido based PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot common issues, particularly the hook effect, encountered when working with these molecules.
Frequently Asked Questions (FAQs)
Q1: What is an "this compound" based PROTAC and what is its mechanism of action?
A1: "this compound" is a ligand that targets the estrogen receptor α (ERα).[1] In the context of PROTACs, it serves as the warhead that binds to the target protein, ERα. This ligand is connected via a linker to another ligand that recruits an E3 ubiquitin ligase (e.g., cIAP1, VHL, or Cereblon).[1][2] The complete PROTAC molecule acts as a bridge, bringing the ERα protein into close proximity with the E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the ERα protein, marking it for degradation by the cell's proteasome.[3][4] This "hijacking" of the natural protein disposal system leads to the selective removal of the target protein from the cell.
Q2: What is the "hook effect" and why is it a concern in PROTAC experiments?
Q3: What is the molecular mechanism behind the hook effect?
A3: The hook effect is caused by the formation of non-productive binary complexes at excessive PROTAC concentrations. A PROTAC's function relies on forming a productive ternary complex (Target Protein—PROTAC—E3 Ligase). However, when the PROTAC concentration is too high, the PROTAC molecules are more likely to independently bind to either the target protein (ERα) or the E3 ligase, forming two separate types of binary complexes (ERα—PROTAC or PROTAC—E3 Ligase). These binary complexes are unable to bring the target and the ligase together, thus competing with and inhibiting the formation of the productive ternary complex required for degradation.
Q4: What are DC50 and Dmax, and how does the hook effect impact them?
A4:
-
DC50 is the concentration of a PROTAC that results in 50% degradation of the target protein. It is a measure of the PROTAC's potency.
-
Dmax is the maximum percentage of protein degradation that can be achieved with a given PROTAC. It is a measure of the PROTAC's efficacy.
The hook effect can severely compromise the accurate determination of these parameters. If the experimental concentrations are too high and fall on the right side of the bell curve, the observed degradation will be lower than the true Dmax, and the calculated DC50 may be inaccurate.
Troubleshooting Guide
Problem 1: My dose-response curve for an this compound PROTAC is bell-shaped ("hooked").
-
Likely Cause: You are observing the hook effect due to the formation of unproductive binary complexes at high PROTAC concentrations.
-
Troubleshooting Steps:
-
Confirm by Expanding Concentration Range: Repeat the experiment using a much broader range of concentrations, especially at the lower end. A typical range to test would be from 0.01 nM to 10,000 nM. This will help to fully define both the potent, left side of the curve and the inhibitory, right side.
-
Identify Optimal Concentration: From the full dose-response curve, identify the concentration that achieves the maximum degradation (Dmax). For future experiments, use concentrations at or below this optimal level.
-
Model the Data Appropriately: Do not use a standard sigmoidal curve fit for bell-shaped data. This will lead to incorrect DC50 and Dmax values. Use a biphasic or bell-shaped model for curve fitting to accurately represent the data.
-
Problem 2: I am not observing any degradation of ERα at my tested concentrations.
-
Possible Causes & Solutions:
-
Concentration Range is Suboptimal: Your chosen concentrations may be too low to induce degradation or, conversely, may fall entirely within the inhibitory region of a potent hook effect.
-
Solution: Test a very wide range of concentrations (e.g., from picomolar to micromolar) to ensure you are not missing the effective degradation window.
-
-
Insufficient Incubation Time: Protein degradation is a time-dependent process.
-
Solution: Perform a time-course experiment (e.g., 4, 8, 16, 24, 48 hours) at a fixed, optimal concentration of your PROTAC to determine the ideal endpoint.
-
-
Low E3 Ligase Expression: The cell line being used may not express sufficient levels of the E3 ligase that your PROTAC is designed to recruit.
-
Solution: Confirm the expression of the target E3 ligase (e.g., cIAP1, VHL, CRBN) in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line.
-
-
Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.
-
Solution: While challenging to modify post-synthesis, this is a key consideration for linker design. To test if target engagement is an issue, consider performing a Cellular Thermal Shift Assay (CETSA) to confirm the PROTAC is binding to ERα inside the cell.
-
-
Problem 3: How do I confirm that the observed ERα depletion is due to proteasomal degradation?
-
Likely Cause: The protein loss could theoretically be due to other mechanisms, such as transcriptional repression.
-
Troubleshooting Steps:
-
Proteasome Inhibitor Rescue: Co-treat the cells with your this compound PROTAC and a proteasome inhibitor (e.g., MG132). If the PROTAC is working as intended, the proteasome inhibitor should block the degradation and "rescue" the levels of ERα protein compared to cells treated with the PROTAC alone.
-
Assess mRNA Levels: To rule out effects on transcription, measure the mRNA levels of the gene encoding ERα (ESR1) using RT-qPCR. A true PROTAC-mediated effect should not significantly change the mRNA expression levels.
-
Quantitative Data Presentation
The following tables present example data from a dose-response and time-course experiment with a hypothetical this compound PROTAC ("ERα-PROTAC-1") in an ERα-positive breast cancer cell line (e.g., MCF-7).
Table 1: Dose-Response of ERα-PROTAC-1 (24-hour treatment)
| Concentration (nM) | % ERα Remaining (Normalized to Vehicle) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 85 | 4.5 |
| 1 | 48 | 3.8 |
| 10 | 15 | 2.1 |
| 100 | 10 (Dmax) | 1.9 |
| 500 | 25 | 3.1 |
| 1000 | 45 | 4.0 |
| 5000 | 70 | 5.5 |
This data illustrates a classic hook effect, with maximal degradation (Dmax) occurring at 100 nM and reduced efficacy at higher concentrations.
Table 2: Time-Course of ERα-PROTAC-1 (100 nM treatment)
| Time (hours) | % ERα Remaining (Normalized to Vehicle) | Standard Deviation |
| 0 | 100 | 6.1 |
| 2 | 90 | 5.3 |
| 4 | 72 | 4.8 |
| 8 | 45 | 4.1 |
| 16 | 20 | 3.0 |
| 24 | 10 | 2.2 |
| 48 | 12 | 2.5 |
This data shows that significant degradation begins around 8 hours and is maximal by 24 hours.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced ERα Degradation
This protocol outlines the quantification of ERα protein levels following treatment with an this compound PROTAC.
Materials:
-
ERα-positive cells (e.g., MCF-7)
-
Cell culture reagents
-
This compound PROTAC and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Cell Plating: Plate cells at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or with a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C.
-
Cell Harvest: After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Lysis: Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize samples to equal protein concentration, add Laemmli sample buffer, and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE & Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary anti-ERα antibody overnight at 4°C. Wash with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane thoroughly with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the ERα signal to the loading control signal for each lane. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Visualizations
References
Technical Support Center: Improving Cell Permeability of Estrone-N-O-C1-amido Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with "Estrone-N-O-C1-amido" conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on enhancing cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its general properties?
"this compound" is an estrone-based ligand for the estrogen receptor α (ERα).[1][2] It is often used in the development of targeted therapies, such as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), where it is conjugated to other molecules to direct them to ERα-expressing cells.[1][2] As a steroid derivative, it is expected to be hydrophobic, which can influence its ability to cross cell membranes. While steroids generally have good membrane penetration, modifications and conjugations can significantly alter this property.[3]
Q2: What are the primary mechanisms by which small molecules like "this compound" conjugates cross the cell membrane?
Small molecules can traverse the cell membrane through several mechanisms:
-
Passive Diffusion: This is the movement of a substance across the membrane from an area of high concentration to one of low concentration, without the help of transport proteins. The molecule dissolves in the lipid bilayer, diffuses across, and then dissolves in the aqueous solution on the other side. This process is favored by higher lipophilicity and a smaller molecular size.
-
Facilitated Diffusion: This process involves membrane proteins, such as carrier or channel proteins, to move substances across the membrane. It does not require energy and follows the concentration gradient.
-
Active Transport: This mechanism requires energy, typically in the form of ATP, to move molecules against their concentration gradient. This is often mediated by specific transporter proteins. Some steroid conjugates may be substrates for efflux pumps like P-glycoprotein (P-gp), which actively remove them from the cell, reducing intracellular concentration.
Q3: My "this compound" conjugate shows high efficacy in biochemical assays but low activity in cell-based assays. What could be the issue?
A common reason for this discrepancy is poor cell permeability. The conjugate may be potent against its target protein in a cell-free environment, but if it cannot efficiently cross the cell membrane to reach its intracellular target, its activity in a cellular context will be diminished. It is also possible that the compound is a substrate for efflux pumps, which actively remove it from the cell.
Q4: How can I experimentally assess the cell permeability of my conjugate?
Two widely used in vitro methods for evaluating cell permeability are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a good predictor of passive diffusion.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier similar to the intestinal epithelium. It can assess both passive diffusion and active transport, including the effects of efflux pumps.
Troubleshooting Guide
Issue 1: Low Apparent Permeability Coefficient (Papp) in Caco-2 Assay
If your "this compound" conjugate exhibits a low Papp value in the apical-to-basolateral direction, it suggests poor absorption.
Troubleshooting Steps:
-
Assess Physicochemical Properties:
-
Lipophilicity (LogP): An optimal LogP is crucial. If the conjugate is too hydrophilic, it won't partition into the cell membrane. If it's too lipophilic, it may get trapped in the membrane.
-
Polar Surface Area (PSA): A high PSA can hinder passive diffusion.
-
Molecular Weight (MW): Larger molecules generally have lower permeability.
-
-
Investigate Efflux: Perform a bidirectional Caco-2 assay to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests that the conjugate is a substrate for efflux pumps like P-glycoprotein (P-gp).
-
If efflux is suspected, co-administer the conjugate with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay. A significant increase in the A-B permeability would confirm P-gp involvement.
-
-
Formulation Strategies:
-
Use of Excipients: Incorporating permeability enhancers or surfactants in the formulation can improve permeability.
-
Nanoparticle Formulation: Encapsulating the conjugate in lipid-based nanoparticles or liposomes can enhance its cellular uptake.
-
Issue 2: High Efflux Ratio in Bidirectional Caco-2 Assay
An efflux ratio significantly greater than 2 indicates that your conjugate is actively transported out of the cells.
Troubleshooting Steps:
-
Confirm Transporter Involvement: As mentioned above, use specific inhibitors for common efflux transporters (e.g., verapamil for P-gp, Ko143 for BCRP) in your Caco-2 assay to identify the responsible transporter.
-
Structural Modification:
-
Masking Polar Groups: If possible, modify the conjugate to mask hydrogen bond donors or other polar groups that might be recognized by efflux transporters.
-
Prodrug Approach: Convert the conjugate into a more lipophilic prodrug that can cross the membrane and then be cleaved intracellularly to release the active compound.
-
Issue 3: Poor Solubility in Aqueous Assay Buffers
Due to the steroidal backbone, "this compound" conjugates may have low aqueous solubility, leading to inaccurate permeability measurements.
Troubleshooting Steps:
-
Solubility Assessment: Determine the solubility of your conjugate in the assay buffer.
-
Use of Co-solvents: A small percentage of a biocompatible co-solvent like DMSO can be used to dissolve the compound. However, be aware that high concentrations of co-solvents can affect cell monolayer integrity.
-
Formulation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules and increase their aqueous solubility without significantly altering their permeability characteristics.
Data Presentation
Table 1: Hypothetical Permeability Data for "this compound" Conjugates
| Conjugate ID | Modification | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
| E-N-O-C1-Amide-001 | Unmodified | 1.2 | 5.8 | 4.8 |
| E-N-O-C1-Amide-002 | PEG Linker | 2.5 | 3.0 | 1.2 |
| E-N-O-C1-Amide-003 | Methylated Amide | 1.5 | 6.5 | 4.3 |
| E-N-O-C1-Amide-004 | Co-dosed with Verapamil | 4.8 | 5.5 | 1.1 |
Table 2: Reference Permeability Values
| Compound | Permeability Class | Papp (A-B) (10⁻⁶ cm/s) |
| Propranolol | High | > 10 |
| Atenolol | Low | < 1 |
Experimental Protocols
Detailed Methodology: Caco-2 Permeability Assay
This protocol is for determining the bidirectional permeability of "this compound" conjugates.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS with 25 mM HEPES, pH 7.4)
-
Test conjugate stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 60,000 cells/cm².
-
Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.
-
-
Monolayer Integrity Test:
-
Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Values should be >200 Ω·cm².
-
Alternatively, assess the permeability of Lucifer yellow, a membrane-impermeant marker. The Papp for Lucifer yellow should be < 0.5 x 10⁻⁶ cm/s.
-
-
Transport Experiment (Apical to Basolateral - A-B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Prepare the dosing solution of the test conjugate (e.g., 10 µM) in transport buffer.
-
Add the dosing solution to the apical (top) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.
-
-
Transport Experiment (Basolateral to Apical - B-A):
-
Follow the same procedure as for A-B transport, but add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis:
-
Quantify the concentration of the test conjugate in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Detailed Methodology: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a high-throughput method for assessing passive permeability.
Materials:
-
PAMPA plate system (e.g., a 96-well filter plate as the donor plate and a 96-well acceptor plate)
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test conjugate stock solution (e.g., 10 mM in DMSO)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating:
-
Carefully add a small volume (e.g., 5 µL) of the phospholipid solution to the filter of each well in the donor plate. Allow the solvent to evaporate, leaving a lipid layer.
-
-
Preparation of Plates:
-
Fill the wells of the acceptor plate with buffer (e.g., PBS).
-
Prepare the donor solution by diluting the test conjugate stock solution in buffer to the desired concentration (e.g., 100 µM).
-
-
Incubation:
-
Add the donor solution to the wells of the donor plate.
-
Place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate at room temperature with gentle shaking for a specified time (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, determine the concentration of the conjugate in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the effective permeability (Pe) using the following equation: Pe = - (2.303 / (A * t)) * (Vd * Va / (Vd + Va)) * log10[1 - (Ca / Ceq)] Where:
-
A is the filter area.
-
t is the incubation time.
-
Vd and Va are the volumes of the donor and acceptor wells, respectively.
-
Ca is the concentration in the acceptor well.
-
Ceq is the equilibrium concentration.
-
-
Visualizations
Caption: Troubleshooting workflow for low cell permeability of conjugates.
Caption: Factors influencing the intracellular concentration of conjugates.
References
"Estrone-N-O-C1-amido" quality control and purity assessment
Welcome to the technical support center for Estrone-N-O-C1-amido. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and troubleshooting for experiments involving this estrone-based estrogen ligand.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic derivative of estrone, an estrogen hormone. It is primarily used as a ligand for the estrogen receptor α (ERα). In the field of targeted protein degradation, it is a key component in the design of Proteolysis Targeting Chimeras (PROTACs), specifically a class known as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers). By being linked to an E3 ligase ligand, such as a cIAP1 ligand like Bestatin, it facilitates the ubiquitination and subsequent degradation of ERα by the proteasome. This makes it a valuable tool for studying the roles of ERα in various biological processes and for the potential development of therapeutics for conditions like breast cancer.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light. For short-term storage, it can be kept at room temperature as it is stable under these conditions. If dissolved in a solvent such as DMSO, it is advisable to store the solution at -80°C for up to six months or at -20°C for one month, with protection from light to prevent degradation.
Q3: What are the critical quality control parameters to assess for a new batch of this compound?
A3: The critical quality control parameters for a new batch of this compound include:
-
Purity: Typically assessed by High-Performance Liquid Chromatography (HPLC) and expressed as a percentage. A high purity level (e.g., >98%) is crucial for reliable experimental results.
-
Identity: Confirmed by techniques such as Mass Spectrometry (MS) to verify the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
-
Appearance: The physical state and color of the compound should be consistent with the product specifications (typically a solid).
-
Solubility: The solubility in common laboratory solvents (e.g., DMSO) should be verified.
Q4: What potential impurities might be present in a sample of this compound?
A4: Potential impurities in a synthetically produced compound like this compound can include:
-
Residual starting materials: Unreacted estrone or other precursors from the synthesis.
-
By-products: Compounds formed from side reactions during the synthesis process.
-
Residual solvents: Solvents used during synthesis and purification that have not been completely removed.
-
Degradation products: Impurities that may form over time due to improper storage or handling, such as hydrolysis of the amide bond.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Purity of this compound is lower than specified.
-
Troubleshooting Step: Re-evaluate the purity of your compound using HPLC. If the purity is found to be low, consider repurifying the compound or obtaining a new, high-purity batch.
-
-
Possible Cause 2: Degradation of the compound.
-
Troubleshooting Step: Assess the integrity of the compound using LC-MS to check for the presence of degradation products. Ensure that proper storage conditions have been maintained. If degradation is suspected, use a fresh, properly stored sample for your experiments.
-
-
Possible Cause 3: Incorrect concentration of the stock solution.
-
Troubleshooting Step: Prepare a fresh stock solution, ensuring the compound is fully dissolved. If possible, verify the concentration using a quantitative analytical method.
-
Issue 2: Poor solubility of this compound in the desired solvent.
-
Possible Cause 1: Inappropriate solvent selection.
-
Troubleshooting Step: Test the solubility in a range of solvents. For many PROTAC components, DMSO is a common choice for initial stock solutions. For aqueous buffers, it may be necessary to use a co-solvent or surfactant.
-
-
Possible Cause 2: Compound has precipitated out of solution.
-
Troubleshooting Step: Gently warm the solution and sonicate to aid in redissolving the compound. When preparing dilutions in aqueous buffers, add the stock solution to the buffer slowly while vortexing to prevent precipitation.
-
Issue 3: HPLC purity analysis shows multiple peaks or peak tailing.
-
Possible Cause 1: Presence of impurities.
-
Troubleshooting Step: Use LC-MS to identify the molecular weights of the additional peaks to determine if they are related to the parent compound (e.g., degradation products, by-products).
-
-
Possible Cause 2: Inappropriate HPLC method.
-
Troubleshooting Step: Optimize the HPLC method, including the mobile phase gradient, column type, and temperature, to achieve better peak separation and shape. Refer to the example HPLC protocol below.
-
-
Possible Cause 3: Column overload.
-
Troubleshooting Step: Reduce the injection volume or the concentration of the sample being analyzed.
-
Data Presentation
Table 1: Example Purity Assessment of this compound by HPLC
| Lot Number | Purity (%) by HPLC (254 nm) | Retention Time (min) | Appearance |
| A123 | 99.2 | 8.5 | White solid |
| B456 | 98.7 | 8.6 | White solid |
| C789 | 95.5 | 8.5 (major peak) | Off-white solid |
Table 2: Example LC-MS Analysis for Identity Confirmation
| Parameter | Result |
| Molecular Formula | C₂₀H₂₅NO₃ |
| Molecular Weight | 343.42 g/mol |
| Observed [M+H]⁺ | 344.19 |
| Observed [M+Na]⁺ | 366.17 |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Optimization may be required for specific instrumentation.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 50% B
-
18-20 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile or methanol.
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general procedure for confirming the molecular weight of this compound.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same HPLC conditions as described in Protocol 1 or a faster gradient suitable for MS analysis.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: ESI
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in acetonitrile or methanol.
Visualizations
Addressing inconsistent results in "Estrone-N-O-C1-amido" experiments
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Estrone-N-O-C1-amido. Our goal is to help you address inconsistent results and streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an estrone-based estrogen ligand designed to target the estrogen receptor α (ERα). It is often utilized as a component of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). In this context, this compound serves as the targeting arm that binds to ERα, while another part of the SNIPER molecule recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of ERα.
Q2: What are the most common causes of inconsistent results in my cell-based assays with this compound?
A2: Inconsistent results in cell-based assays using this compound can stem from several factors:
-
Cell Line Integrity: Ensure your cell line has not been passaged too many times and is regularly tested for mycoplasma contamination. The expression level of ERα and relevant E3 ligases (like cIAP1 or XIAP for SNIPERs) is also critical.
-
Compound Stability and Solubility: Verify the purity and stability of your this compound stock. Improper storage or multiple freeze-thaw cycles can lead to degradation. Ensure the compound is fully solubilized in the vehicle (e.g., DMSO) before diluting in culture media.
-
Assay Conditions: Variations in cell seeding density, incubation times, and reagent concentrations can all contribute to variability.
-
The "Hook Effect": At very high concentrations, bifunctional molecules like SNIPERs can exhibit reduced efficacy due to the formation of non-productive binary complexes (e.g., this compound bound to ERα without recruiting the E3 ligase, or bound to the E3 ligase without ERα). It is crucial to perform a wide dose-response curve to identify the optimal concentration range.
Q3: How can I confirm that this compound is inducing the degradation of ERα in my cells?
A3: The most direct method to confirm ERα degradation is by Western blotting. You should observe a dose- and time-dependent decrease in ERα protein levels in cells treated with this compound compared to a vehicle control. To confirm that the degradation is proteasome-mediated, you can co-treat cells with a proteasome inhibitor (e.g., MG132). In the presence of a proteasome inhibitor, the degradation of ERα by this compound should be blocked or significantly reduced.
Q4: My results show a decrease in ERα-mediated signaling, but I don't see a significant reduction in total ERα protein levels. What could be the reason?
A4: While this compound is designed to induce ERα degradation, it can also act as an antagonist, blocking the receptor's function without necessarily leading to its immediate and complete removal. It is also possible that the degradation is occurring but is balanced by new protein synthesis, resulting in a less dramatic change in total ERα levels at the time point you are measuring. Consider performing a time-course experiment to capture the kinetics of degradation. Additionally, investigate the phosphorylation status of ERα and its downstream targets, as changes in signaling can occur independently of large-scale protein degradation.
Troubleshooting Guides
Problem 1: High Variability in ERα Degradation Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before seeding. Use a consistent and validated cell counting method. Avoid using the outer wells of multi-well plates, which are prone to evaporation. |
| Uneven Compound Distribution | Mix the compound thoroughly in the culture medium before adding it to the cells. Ensure gentle agitation of the plate after adding the compound. |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
| Inconsistent Incubation Times | Use a precise timer for all incubation steps. Stagger the addition of reagents if processing a large number of plates to ensure consistent treatment times. |
Problem 2: No or Weak ERα Degradation Observed
| Potential Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | Perform a broad dose-response experiment (e.g., from 0.1 nM to 10 µM) to identify the optimal concentration for ERα degradation and to rule out the "hook effect". Based on similar compounds, maximal degradation is often observed in the low nanomolar to micromolar range.[1][2] |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 1, 2, 4, 8, 16, 24 hours) to determine the optimal duration of treatment for observing ERα degradation. Significant degradation of ERα by similar molecules has been observed as early as 1-3 hours post-treatment.[1][3] |
| Low E3 Ligase Expression | Confirm the expression of the relevant E3 ligase (e.g., cIAP1, XIAP) in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line known to have higher expression. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a recently prepared stock solution. Minimize the exposure of the compound to light and elevated temperatures. |
| Inefficient Ternary Complex Formation | If possible, perform co-immunoprecipitation experiments to verify the formation of the ERα-SNIPER-E3 ligase complex. |
Data Presentation
Table 1: Representative Dose-Response Data for ERα Degradation by an Estrone-Based SNIPER in MCF-7 Cells (4-hour treatment)
| Concentration | % ERα Remaining (Mean ± SD) |
| Vehicle Control | 100 ± 5.2 |
| 0.1 nM | 92 ± 6.1 |
| 1 nM | 65 ± 7.3 |
| 10 nM | 28 ± 4.5 |
| 100 nM | 15 ± 3.8 |
| 1 µM | 10 ± 2.1 |
| 10 µM | 35 ± 5.9 (Potential Hook Effect) |
Note: This data is hypothetical and based on typical results for SNIPER/PROTAC molecules targeting ERα. Actual results may vary.
Table 2: Representative Time-Course Data for ERα Degradation by an Estrone-Based SNIPER (100 nM) in MCF-7 Cells
| Time (hours) | % ERα Remaining (Mean ± SD) |
| 0 | 100 ± 4.8 |
| 1 | 55 ± 6.2 |
| 2 | 30 ± 5.1 |
| 4 | 18 ± 3.9 |
| 8 | 12 ± 2.5 |
| 16 | 15 ± 3.1 |
| 24 | 20 ± 4.3 (Potential for protein re-synthesis) |
Note: This data is hypothetical and based on typical results for SNIPER/PROTAC molecules targeting ERα. Actual results may vary.
Experimental Protocols
Protocol 1: Western Blot Analysis of ERα Degradation
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with this compound at the desired concentrations and for the desired time points. Include a vehicle-only control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
-
Cell Treatment and Lysis:
-
Treat cells with this compound (at a concentration known to be effective) and a proteasome inhibitor (e.g., MG132) for a short duration (e.g., 1-2 hours) to allow for complex formation without degradation.
-
Lyse cells in a non-denaturing IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against your protein of interest (e.g., ERα) overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with IP lysis buffer to remove non-specific binding.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Analyze the eluate by Western blotting, probing for the bait protein (ERα) and the expected interacting partners (e.g., cIAP1 or XIAP).
-
Visualizations
Caption: Mechanism of Action for this compound.
References
"Estrone-N-O-C1-amido" degradation and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Estrone-N-O-C1-amido.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under specific conditions to prevent degradation. Below is a summary of recommended storage parameters.
| Parameter | Recommendation | Notes |
| Solid Form | Store at -20°C. | In lyophilized form, the chemical is stable for 36 months[1]. Keep desiccated to protect from moisture. |
| In Solvent | Store at -80°C for up to 6 months or at -20°C for up to 1 month. | Always protect from light to prevent photodegradation. Use airtight vials to prevent solvent evaporation and contamination. |
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation studies on this compound are not extensively published, based on its chemical structure which includes an estrone core and an amide linkage, the following degradation pathways are most likely:
-
Hydrolysis: The amide bond is susceptible to cleavage under acidic or basic conditions, which would separate the estrone moiety from its linker.
-
Oxidation: The phenolic group on the estrone A-ring and other positions on the steroid backbone can be oxidized, leading to various degradation products.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of the steroid structure.
-
Thermal Degradation: High temperatures can accelerate both hydrolysis and oxidation reactions.
Q3: How can I detect and quantify this compound and its potential degradation products?
A3: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and reliable method for the analysis of estrogen derivatives and related compounds. A validated stability-indicating HPLC method is crucial to separate the parent compound from any potential degradation products.
Troubleshooting Guides
Issue 1: I am observing unexpected peaks in my HPLC chromatogram.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Steps:
-
Verify the storage conditions and age of your compound. Ensure it has been stored at -20°C or -80°C in solution and protected from light.
-
Review your experimental conditions. Exposure to strong acids, bases, or oxidizing agents can cause degradation.
-
Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and confirm if the unexpected peaks match.
-
Use a high-resolution mass spectrometer to identify the mass of the impurities, which can help elucidate their structures.
-
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Steps:
-
Analyze a blank sample (solvent only) to check for contamination from the solvent or HPLC system.
-
Ensure all glassware and equipment are thoroughly cleaned.
-
Use fresh, HPLC-grade solvents for your mobile phase and sample preparation.
-
-
Issue 2: I am seeing a decrease in the peak area of this compound over time in my stability study.
-
Possible Cause: Compound Instability under Experimental Conditions.
-
Troubleshooting Steps:
-
Carefully document all experimental parameters, including temperature, pH of solutions, and light exposure.
-
Analyze samples at earlier time points to pinpoint when the degradation begins.
-
Consider adjusting your formulation or experimental buffer to improve stability. For example, if acidic or basic hydrolysis is suspected, adjust the pH to be closer to neutral.
-
Ensure your analytical method is validated for stability-indicating properties to accurately quantify the loss of the parent compound and the appearance of degradants.
-
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol provides a general framework for a stability-indicating HPLC method. Optimization may be required based on the specific instrumentation and sample matrix.
| Parameter | Specification |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a suitable gradient (e.g., 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm and 280 nm, or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
Protocol 2: Forced Degradation Study
This study is designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent (e.g., methanol/water).
-
Add 0.1 M HCl.
-
Incubate at 60°C for various time points (e.g., 2, 4, 8 hours).
-
Neutralize with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable solvent.
-
Add 0.1 M NaOH.
-
Incubate at 60°C for various time points.
-
Neutralize with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent.
-
Add 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature for various time points.
-
-
Thermal Degradation:
-
Expose a solid or solution sample to 80°C in a calibrated oven for various time points.
-
-
Photodegradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
Visualizations
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Enhancing the Catalytic Efficiency of "Estrone-N-O-C1-amido" PROTACs
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the catalytic efficiency of "Estrone-N-O-C1-amido" PROTACs for the degradation of Estrogen Receptor Alpha (ERα).
Troubleshooting Guides
This section addresses common issues encountered during experiments with "this compound" PROTACs, which function as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) by recruiting the cIAP1 E3 ligase.[1][2][3][4]
Problem 1: Low or No Degradation of ERα
| Possible Cause | Troubleshooting Steps |
| Suboptimal PROTAC Concentration | Perform a wide dose-response experiment (e.g., 1 pM to 100 µM) to identify the optimal concentration for ERα degradation and to rule out the "hook effect".[5] |
| Inadequate Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) at the optimal PROTAC concentration to determine the time required for maximal degradation. |
| Low Expression of cIAP1 E3 Ligase | Verify the expression level of cIAP1 in your cell line using Western Blot or qPCR. If expression is low, consider using a different cell line with higher endogenous cIAP1 levels. |
| Poor Cell Permeability | Assess the physicochemical properties of the PROTAC. If poor permeability is suspected, consider using cell penetration enhancement strategies or modifying the linker to improve solubility. |
| Inefficient Ternary Complex Formation | Evaluate the formation of the ERα-PROTAC-cIAP1 ternary complex using biophysical assays such as Co-Immunoprecipitation (Co-IP) or AlphaLISA. |
| PROTAC Instability | Assess the stability of the PROTAC in your experimental conditions (e.g., cell culture media) using techniques like LC-MS. |
Problem 2: The "Hook Effect" is Observed (Decreased Degradation at High Concentrations)
| Possible Cause | Troubleshooting Steps |
| Formation of Unproductive Binary Complexes | This is the inherent cause of the hook effect. Confirm by performing a detailed dose-response curve with more data points at higher concentrations. |
| Misinterpretation of Potency | The presence of a hook effect can lead to an inaccurate determination of DC50 and Dmax values. Identify the optimal concentration at the peak of the bell-shaped curve and use concentrations at or below this for subsequent experiments. |
| Imbalanced Binding Affinities | A significant disparity in the PROTAC's affinity for ERα and cIAP1 can exacerbate the hook effect. Characterize the binary binding affinities using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for "this compound" PROTACs?
A1: "this compound" is an ERα ligand that, when incorporated into a PROTAC, targets ERα for degradation. These specific PROTACs, known as SNIPERs, contain a ligand for an Inhibitor of Apoptosis Protein (IAP), such as cIAP1. The PROTAC forms a ternary complex between ERα and the cIAP1 E3 ubiquitin ligase, leading to the ubiquitination of ERα and its subsequent degradation by the proteasome.
Q2: How do I confirm that ERα degradation is proteasome-dependent?
A2: To confirm that the degradation is mediated by the proteasome, you can co-treat your cells with the "this compound" PROTAC and a proteasome inhibitor, such as MG132. A rescue of ERα degradation in the presence of the proteasome inhibitor indicates a proteasome-dependent mechanism.
Q3: What cell lines are suitable for studying "this compound" PROTACs?
A3: ERα-positive breast cancer cell lines such as MCF-7 and T47D are commonly used. It is crucial to ensure that the chosen cell line also expresses a sufficient level of the cIAP1 E3 ligase for the PROTAC to be effective.
Q4: How can I assess the formation of the ERα-PROTAC-cIAP1 ternary complex?
A4: Several biophysical assays can be used to evaluate ternary complex formation. Co-immunoprecipitation (Co-IP) can be used to pull down the complex from cell lysates. In vitro techniques like AlphaLISA, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) can provide quantitative data on the stability and kinetics of complex formation.
Q5: What are the key parameters to quantify the efficiency of my PROTAC?
A5: The primary parameters are the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of degradation achieved). These are typically determined from a dose-response curve.
Quantitative Data
Table 1: Representative In Vitro Degradation of ERα by PROTACs/SERDs
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| ERE-PROTAC | MCF-7 | Western Blot | DC50 | < 5 µM | |
| Gne-149 (SERD) | MCF-7 | In-Cell Western | DC50 | 0.053 nM | |
| Gne-149 (SERD) | T47D | In-Cell Western | DC50 | 0.089 nM | |
| ERD-308 | MCF-7 | WST-8 Assay | IC50 | 0.77 nM |
Table 2: Representative Anti-proliferative Activity of ERα Degraders
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| ERE-PROTAC | MCF-7 | - | IC50 | 6.106 µM | |
| Gne-149 (SERD) | MCF-7 | CellTiter-Glo | IC50 | 0.66 nM | |
| Gne-149 (SERD) | T47D | CellTiter-Glo | IC50 | 0.27 nM | |
| Protac-B | MCF-7 | - | IC50 | 50 µM | |
| Protac-B | T47D | - | IC50 | 16 µM |
Experimental Protocols
Protocol 1: ERα Degradation Assay by Western Blot
This protocol details the steps to quantify ERα protein levels following treatment with an "this compound" PROTAC.
-
Cell Culture and Treatment:
-
Seed ERα-positive cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the "this compound" PROTAC or vehicle control for the desired incubation time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα signal to the loading control.
-
Plot the normalized ERα levels against the PROTAC concentration to determine the DC50 and Dmax.
-
Protocol 2: In Vitro Ubiquitination Assay
This protocol is to determine if the "this compound" PROTAC induces the ubiquitination of ERα.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a buffer containing deubiquitinase inhibitors (e.g., NEM).
-
-
Immunoprecipitation of ERα:
-
Incubate the cell lysate with an anti-ERα antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Collect the beads using a magnetic stand and wash them three to four times with lysis buffer.
-
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination of ERα.
-
You can also probe with an anti-ERα antibody to confirm the immunoprecipitation of ERα.
-
Visualizations
Caption: Mechanism of action for "this compound" PROTACs.
Caption: Experimental workflow for ERα degradation assessment by Western Blot.
Caption: Workflow for Co-Immunoprecipitation of the ternary complex.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. This compound | estrogen ligand | this compound供应商 AdooQ® [adooq.cn]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Estrone-N-O-C1-amido-Based SNIPER vs. Fulvestrant: A Comparative Guide to ERα Degradation
For researchers in oncology and drug development, the targeted degradation of Estrogen Receptor Alpha (ERα) represents a cornerstone of therapy for ER-positive breast cancer. While fulvestrant has been a clinical mainstay, novel degradation strategies like Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) are emerging. This guide provides a detailed, data-driven comparison of an early-generation SNIPER utilizing Estrone-N-O-C1-amido against the established selective estrogen receptor degrader (SERD), fulvestrant.
Mechanism of Action: A Tale of Two Degradation Strategies
Fulvestrant , a pure antiestrogen, functions as a selective estrogen receptor degrader (SERD). It competitively binds to ERα, inducing a conformational change that disrupts receptor dimerization and nuclear localization. This altered conformation marks the receptor for ubiquitination and subsequent degradation by the 26S proteasome, leading to a reduction in cellular ERα levels.[1]
An This compound-based SNIPER represents a different class of targeted protein degraders. This chimeric molecule consists of three key components:
-
This compound: An estrone-derived ligand that specifically binds to ERα.
-
A Linker: A chemical moiety that connects the ERα ligand to the E3 ligase-recruiting component.
-
Bestatin: A ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1), which is an E3 ubiquitin ligase.[2]
This SNIPER molecule functions by forming a ternary complex between ERα and cIAP1. By bringing the target protein (ERα) and the E3 ligase (cIAP1) into close proximity, the SNIPER facilitates the transfer of ubiquitin from the E3 ligase to ERα, tagging it for proteasomal degradation.[2]
Quantitative Performance Comparison
The following tables summarize the quantitative data for the ERα degradation and anti-proliferative effects of an early-generation this compound-based SNIPER and fulvestrant in the ER-positive breast cancer cell line, MCF-7.
| Compound | Cell Line | DC50 (Degradation Concentration 50) | Reference |
| This compound-based SNIPER | MCF-7 | ~30 µM | [2] |
| Fulvestrant | MCF-7 | Effective degradation at 100 nM | [3] |
Table 1: ERα Degradation Efficiency. The DC50 value represents the concentration of the compound required to degrade 50% of the target protein. Lower values indicate higher potency.
| Compound | Cell Line | IC50 (Inhibitory Concentration 50) | Reference |
| Fulvestrant | MCF-7 | ~0.29 nM - 0.8 nM |
Signaling Pathways and Experimental Workflows
Caption: Fulvestrant-induced ERα degradation pathway.
Caption: SNIPER-mediated ERα degradation pathway.
Caption: Experimental workflows for comparing ERα degraders.
Experimental Protocols
Western Blot Analysis of ERα Degradation
This protocol is for determining the levels of ERα protein in breast cancer cells following treatment with a degrader.
Materials:
-
ERα-positive breast cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound-based SNIPER or Fulvestrant
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-ERα
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Seeding: Plate MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the desired concentrations of the this compound-based SNIPER, fulvestrant, or DMSO vehicle control for the indicated time points (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Data Analysis:
-
Image the blot using a chemiluminescence detection system.
-
Quantify the band intensities for ERα and a loading control (e.g., β-actin).
-
Normalize the ERα signal to the loading control and express the results as a percentage of the vehicle-treated control.
-
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of ERα degraders on the proliferation of breast cancer cells.
Materials:
-
MCF-7 cells
-
Cell culture medium
-
This compound-based SNIPER or Fulvestrant
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound-based SNIPER, fulvestrant, or DMSO vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
In Vivo Ubiquitination Assay
This protocol is used to detect the ubiquitination of ERα in cells treated with a degrader.
Materials:
-
MCF-7 cells
-
Plasmids encoding HA-tagged ubiquitin
-
Transfection reagent
-
This compound-based SNIPER or Fulvestrant
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (containing deubiquitinase inhibitors like NEM)
-
Anti-ERα antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-HA antibody for Western blotting
Procedure:
-
Transfection: Transfect MCF-7 cells with a plasmid encoding HA-tagged ubiquitin.
-
Compound Treatment: After 24-48 hours, pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours, followed by treatment with the this compound-based SNIPER, fulvestrant, or vehicle control for the desired time (e.g., 4-6 hours).
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated proteins.
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-ERα antibody to immunoprecipitate ERα and its binding partners.
-
Capture the immune complexes with Protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding proteins.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with an anti-HA antibody to detect ubiquitinated ERα.
-
-
Data Analysis: The presence of a ladder of high-molecular-weight bands corresponding to ubiquitinated ERα indicates successful ubiquitination induced by the degrader.
References
- 1. Complete elimination of estrogen receptor α by PROTAC estrogen receptor α degrader ERD-148 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Design, Synthesis, and Evaluation of SNIPER(ER) That Induces Proteasomal Degradation of ERα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Guide to Selective Estrogen Receptor Degraders (SERDs): Benchmarking Against Novel Degradation Technologies
This guide provides a comprehensive comparison of prominent Selective Estrogen Receptor Degraders (SERDs) used in the treatment of estrogen receptor-positive (ER+) breast cancer. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms, performance data, and the experimental protocols used for their evaluation. We will also contrast these established SERDs with emerging targeted protein degradation technologies, exemplified by the conceptual framework of molecules like "Estrone-N-O-C1-amido."
Introduction to ER Degradation Strategies
The estrogen receptor is a key driver of growth in the majority of breast cancers. Therapeutic strategies have evolved from blocking estrogen production (aromatase inhibitors) or antagonizing the receptor (Selective Estrogen Receptor Modulators - SERMs) to actively targeting the ER protein for destruction. This degradation approach is championed by SERDs.
Traditional SERDs are small molecules that bind to the estrogen receptor, inducing a conformational change that marks the receptor for degradation by the cell's own ubiquitin-proteasome system.[1][2][3] This not only blocks ER signaling but also removes the receptor protein entirely, offering a more complete shutdown of the pathway.[1]
Novel Targeted Protein Degraders , such as those based on SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser) technology, represent a different mechanistic class. A molecule like This compound acts as an ERα-targeting ligand.[4] It is designed to be chemically linked to another ligand that binds an E3 ubiquitin ligase (in this conceptual case, cIAP1 via a Bestatin ligand). This bifunctional molecule, often called a PROTAC (Proteolysis-Targeting Chimera), acts as a bridge, bringing the ERα protein into close proximity with the E3 ligase, which then tags the ERα for proteasomal degradation.
While both approaches aim for the same outcome—ERα degradation—their mechanisms differ significantly, which can have implications for efficacy, resistance, and safety.
Mechanism of Action: SERD vs. SNIPER/PROTAC
The fundamental difference in their mechanism is visualized below. SERDs act directly on the ER protein, while SNIPERs/PROTACs are bifunctional molecules that co-opt the cellular machinery in a more direct manner.
Caption: Mechanisms of ERα degradation by conventional SERDs and SNIPER/PROTAC molecules.
Performance Comparison of Key SERDs
While no clinical data exists for "this compound"-based degraders, we can compare the performance of key SERDs that are either approved or in late-stage clinical development. This data provides a benchmark for evaluating any new ER-degrading agent.
| Parameter | Fulvestrant (Faslodex) | Elacestrant (Orserdu) | Camizestrant | Amcenestrant | Giredestrant |
| Administration | Intramuscular Injection | Oral | Oral | Oral | Oral |
| Approval Status | Approved | Approved (for ESR1-mutated) | Investigational | Development Discontinued | Investigational |
| ER Degradation | Potent degrader of ERα protein. | Induces ERα degradation via the proteasomal pathway. | Robust and selective ER degradation. | Antagonizes and degrades the ER. | Potent ER degrader. |
| ER Binding Affinity | High affinity for ER, greater than tamoxifen. | Binds to ERα. | Binds to ER, leading to conformational change and destruction. | Binds to ER. | Binds to ER. |
| Efficacy against ESR1 Mutations | Active, but next-generation SERDs may be more effective, especially against Y537S mutations. | Specifically effective and approved for patients with ESR1 mutations. | Strong antitumor activity in ESR1 wild-type and mutant models. | Showed activity irrespective of baseline ESR1 mutation status in early trials. | Shows activity against ESR1 mutations. |
| Oral Bioavailability | Not orally bioavailable. | Orally bioavailable. | Orally bioavailable. | Orally bioavailable. | Orally bioavailable. |
| Clinical Trial Highlights | Established efficacy in various lines of therapy for HR+ advanced breast cancer. | EMERALD Phase 3 trial showed significant PFS improvement in ESR1-mutated population vs. standard of care. | SERENA-2 Phase 2 trial showed improved PFS vs. fulvestrant. | AMEERA-3 and AMEERA-5 trials did not meet primary endpoints, leading to discontinuation. | lidERA Phase 3 trial showed significant benefit in the adjuvant setting for early breast cancer. |
Experimental Protocols for SERD Evaluation
The characterization of a compound's SERD activity involves a series of standard in vitro and in vivo assays.
In Vitro ERα Degradation Assay (Western Blot)
Objective: To quantify the reduction in ERα protein levels in cancer cells following treatment with a SERD.
Methodology:
-
Cell Culture: ER-positive breast cancer cell lines (e.g., MCF-7, T47D) are cultured in appropriate media.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48 hours). A known SERD like fulvestrant is used as a positive control.
-
Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for ERα. A primary antibody for a loading control protein (e.g., β-actin, GAPDH) is also used to ensure equal protein loading.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured on an imager.
-
Quantification: The intensity of the ERα band is measured and normalized to the loading control. The percentage of ERα degradation is calculated relative to the vehicle-treated control.
Caption: Standard workflow for assessing ERα protein degradation via Western Blot.
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity of a SERD in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.
-
Tumor Implantation: ER-positive breast cancer cells (e.g., MCF-7) are implanted, often subcutaneously. Since MCF-7 cells require estrogen for growth, mice are typically supplemented with an estradiol pellet.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into groups and treated with the vehicle control, a positive control (e.g., fulvestrant), or the test SERD at various doses and schedules (e.g., daily oral gavage).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a fixed duration.
-
Analysis: The tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot to confirm ERα degradation in vivo).
Caption: Workflow for evaluating in vivo efficacy of SERDs using a xenograft model.
Conclusion
The field of estrogen receptor degradation is rapidly advancing. While intramuscular fulvestrant established the clinical validity of the SERD concept, a new generation of orally bioavailable SERDs like elacestrant and camizestrant are redefining the treatment landscape, particularly for patients with ESR1 mutations that confer resistance to other endocrine therapies. The development of these agents has been guided by rigorous preclinical evaluation using the experimental protocols outlined in this guide.
Emerging technologies, represented by the conceptual framework of "this compound"-based SNIPERs, offer a mechanistically distinct approach to the same therapeutic goal. By directly recruiting the cell's degradation machinery, these molecules could potentially offer advantages in potency or the ability to overcome different resistance mechanisms. As research progresses, a direct comparison of these novel platforms against clinically validated SERDs using standardized assays will be critical to understanding their potential role in the future of ER+ breast cancer therapy.
References
- 1. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 2. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
Estrone-N-O-C1-amido vs. Estradiol in Competitive Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol, the most potent endogenous estrogen, plays a crucial role in a multitude of physiological processes by activating estrogen receptors. Its binding affinity for ERα and ERβ is a benchmark for assessing the estrogenic or anti-estrogenic potential of other compounds. Estrone-N-O-C1-amido is a synthetic derivative of estrone, another endogenous estrogen.[1][2][3][4] It is primarily utilized as a targeting ligand in the development of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), which are designed to induce the degradation of specific proteins.[1] In this context, this compound serves to recruit the estrogen receptor α (ERα) to an E3 ubiquitin ligase, leading to the receptor's degradation.
Comparative Binding Affinity
A direct quantitative comparison of the binding affinity of this compound and estradiol for the estrogen receptor requires experimental data from competitive binding assays, typically expressed as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. While extensive data exists for estradiol, specific IC50 or Ki values for this compound are not available in the public domain.
For illustrative purposes, the following table demonstrates how such data would be presented.
| Compound | Target Receptor | IC50 (nM) | Relative Binding Affinity (RBA) (%) |
| Estradiol | ERα | ~1 | 100 |
| This compound | ERα | Not Available | Not Available |
Note: The IC50 value for estradiol can vary depending on the specific assay conditions.
Estrogen Signaling Pathway
Estradiol binding to its receptor initiates a cascade of signaling events. These can be broadly categorized into genomic and non-genomic pathways. The genomic pathway involves the translocation of the ligand-receptor complex to the nucleus, where it binds to estrogen response elements (EREs) on DNA to regulate gene transcription. The non-genomic pathway involves rapid signaling events initiated at the cell membrane.
Caption: Estrogen Signaling Pathways.
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
This protocol provides a general framework for determining the relative binding affinity of a test compound compared to estradiol for the estrogen receptor.
1. Materials and Reagents:
-
Estrogen Receptor Source: Rat uterine cytosol is a common source.
-
Radioligand: [3H]-Estradiol.
-
Unlabeled Competitors: 17β-estradiol (for standard curve) and the test compound (e.g., this compound).
-
Assay Buffer: Tris-based buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
Separation Agent: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.
-
Scintillation Cocktail and Counter.
2. Experimental Procedure:
-
Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in assay buffer and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.
-
Assay Setup:
-
A series of tubes are prepared containing a fixed concentration of [3H]-estradiol and the estrogen receptor preparation.
-
Increasing concentrations of unlabeled estradiol are added to a set of tubes to generate a standard competition curve.
-
Increasing concentrations of the test compound are added to another set of tubes.
-
Control tubes for total binding (no competitor) and non-specific binding (a large excess of unlabeled estradiol) are included.
-
-
Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Separation of Bound and Free Ligand: The separation agent (e.g., HAP slurry) is added to each tube to pellet the receptor-ligand complexes. The mixture is centrifuged, and the supernatant containing the free radioligand is removed.
-
Quantification: The amount of bound [3H]-estradiol in the pellet is quantified by liquid scintillation counting.
3. Data Analysis:
-
The percentage of specific binding of [3H]-estradiol is plotted against the logarithm of the competitor concentration.
-
The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from the resulting sigmoidal curve.
-
The Relative Binding Affinity (RBA) of the test compound is calculated using the formula: RBA = (IC50 of Estradiol / IC50 of Test Compound) x 100
Caption: Competitive Binding Assay Workflow.
Conclusion
While this compound is a valuable tool in the field of targeted protein degradation, its direct competitive binding affinity for the estrogen receptor in comparison to estradiol is not well-documented in publicly available literature. The provided experimental protocol offers a standardized method for researchers to perform such a comparison. Understanding the binding characteristics of novel compounds like this compound is essential for the development of new therapeutics and research tools targeting the estrogen signaling pathway.
References
- 1. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | estrogen ligand | this compound供应商 AdooQ® [adooq.cn]
- 3. Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-affinity binding of estrone, estradiol and estriol in human cervical myometrium and cervical and vaginal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
The Performance of Estrone-Based SNIPERs Versus Other ERα-Targeting PROTACs: A Comparative Guide
For researchers and professionals in the field of drug development, particularly those focused on therapies for estrogen receptor-positive (ER+) cancers, the landscape of targeted protein degradation offers a promising frontier. This guide provides a detailed comparison of the performance of an estrone-based SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser), a type of Proteolysis Targeting Chimera (PROTAC), against other prominent ERα-targeting PROTACs that utilize different E3 ligases.
The core of this comparison centers on a PROTAC where estrone serves as the ERα-targeting ligand and Bestatin is used to recruit the cIAP1 E3 ligase. We will evaluate its efficacy alongside leading VHL- and CRBN-recruiting ERα PROTACs, namely ERD-308 and ARV-471, as well as the innovative ERE-PROTAC which targets the DNA-binding domain of ERα.
Quantitative Performance Comparison of ERα PROTACs
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The subsequent effect on cell proliferation is measured by the half-maximal inhibitory concentration (IC50). The following tables summarize the performance of various ERα-targeting PROTACs in key ER+ breast cancer cell lines.
| PROTAC | ERα Ligand | E3 Ligase Recruited | Target Domain |
| Estrone-Bestatin SNIPER | Estrone derivative | cIAP1 | Ligand-Binding Domain |
| ARV-471 (Vepdegestrant) | Undisclosed | Cereblon (CRBN) | Ligand-Binding Domain |
| ERD-308 | Undisclosed ER antagonist | von Hippel-Lindau (VHL) | Ligand-Binding Domain |
| ERE-PROTAC | Estrogen Response Element (ERE) DNA sequence | von Hippel-Lindau (VHL) | DNA-Binding Domain |
Table 1: Comparative ERα Degradation Efficiency
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Estrone-Bestatin SNIPER | MCF-7 | >10,000 | Not specified | [1] |
| ARV-471 | MCF-7 | ~1.8 | >90 | [2] |
| ERD-308 | MCF-7 | 0.17 | >95 | [3][4] |
| ERD-308 | T47D | 0.43 | >95 | [3] |
| ERE-PROTAC | MCF-7 | < 5,000 | Not specified |
Table 2: Comparative Anti-proliferative Activity
| PROTAC | Cell Line | IC50 (nM) | Reference |
| ERD-308 | MCF-7 | Not specified, but more effective than fulvestrant | |
| ERE-PROTAC | MCF-7 | 6,106 |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these PROTACs, the following diagrams illustrate the ERα signaling pathway and a typical experimental workflow for assessing PROTAC efficacy.
Caption: Canonical ERα genomic signaling pathway.
Caption: A typical workflow for evaluating ERα PROTACs.
Detailed Experimental Methodologies
The following are generalized protocols for the key experiments used to characterize the activity of ERα-targeting PROTACs. For specific parameters, it is crucial to consult the original research articles.
Western Blot for ERα Degradation
Objective: To quantify the reduction in ERα protein levels following treatment with a PROTAC.
-
Cell Culture and Treatment: Seed ER+ breast cancer cells (e.g., MCF-7, T47D) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for ERα overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensity using densitometry software. Normalize the ERα signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Cell Viability Assay
Objective: To determine the effect of the PROTAC on the proliferation of ER+ breast cancer cells.
-
Cell Seeding: Seed ER+ breast cancer cells in 96-well plates at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of the PROTAC.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence. Plot the cell viability against the PROTAC concentration and calculate the IC50 value using a non-linear regression model.
Performance Comparison and Analysis
The estrone-based SNIPER utilizing Bestatin to recruit cIAP1 demonstrates significantly lower potency in inducing ERα degradation compared to other classes of ERα-targeting PROTACs. A study reported that this type of SNIPER only induced ERα degradation at concentrations of 10 µM or higher, which is substantially less potent than VHL- and CRBN-recruiting PROTACs that are effective in the low nanomolar or even sub-nanomolar range.
In stark contrast, ERD-308 , which recruits the VHL E3 ligase, exhibits exceptional potency with DC50 values of 0.17 nM and 0.43 nM in MCF-7 and T47D cells, respectively. This makes it one of the most potent ERα degraders reported to date. Similarly, ARV-471 , a clinically advanced oral PROTAC that recruits CRBN, shows robust ERα degradation with a DC50 of approximately 1.8 nM. Both ERD-308 and ARV-471 achieve over 90-95% degradation of ERα, indicating a profound and nearly complete removal of the target protein.
The ERE-PROTAC represents a novel approach by targeting the DNA-binding domain of ERα, which could be advantageous in overcoming resistance mediated by mutations in the ligand-binding domain. While its reported DC50 of less than 5 µM is less potent than LBD-targeting VHL and CRBN PROTACs, it provides a valuable alternative strategy.
The significant difference in potency between the Bestatin-based SNIPER and the VHL/CRBN-based PROTACs can be attributed to several factors, including the affinity of the E3 ligase ligand and the efficiency of ternary complex formation. More advanced IAP ligands, such as LCL161 derivatives, have been used to create much more potent ERα-targeting SNIPERs, like SNIPER(ER)-87 with a DC50 of approximately 3 nM, highlighting the importance of the E3 ligase binder in the design of effective PROTACs.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of ERD-308 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ERD-308 | TargetMol [targetmol.com]
Validating "Estrone-N-O-C1-amido"-Induced Ubiquitination of ERα: A Comparative Guide
For researchers, scientists, and drug development professionals, the targeted degradation of Estrogen Receptor Alpha (ERα) represents a promising therapeutic strategy in ER-positive breast cancers. This guide provides a comparative framework for validating the ubiquitination and degradation of ERα induced by "Estrone-N-O-C1-amido," a key component of a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER).
"this compound" is an estrone-based ligand that provides specificity for ERα.[1][2] It is chemically linked to Bestatin, a ligand for the E3 ubiquitin ligase cIAP1, to form a bifunctional molecule known as a SNIPER.[1][2] This SNIPER molecule facilitates the formation of a ternary complex between ERα and cIAP1, leading to the ubiquitination and subsequent proteasomal degradation of ERα.[3]
Comparative Landscape of ERα Degraders
"this compound"-based SNIPERs belong to the broader class of targeted protein degraders, which also includes Proteolysis Targeting Chimeras (PROTACs) and Selective Estrogen Receptor Degraders (SERDs). While all three aim to reduce ERα levels, their mechanisms of action and experimental validations differ.
| Degrader Class | Mechanism of Action | E3 Ligase Recruited | Key Experimental Validations |
| SNIPERs | Forms a ternary complex between the target protein (ERα) and an Inhibitor of Apoptosis Protein (IAP) E3 ligase, leading to ubiquitination and degradation. | cIAP1, XIAP | Co-immunoprecipitation of ERα and cIAP1, in vitro and in-cell ubiquitination assays, Western blot for ERα degradation. |
| PROTACs | Forms a ternary complex between the target protein and an E3 ligase (commonly CRBN or VHL), inducing proximity-based ubiquitination and degradation. | Cereblon (CRBN), Von Hippel-Lindau (VHL) | Co-immunoprecipitation of ERα and the recruited E3 ligase, ubiquitination assays, Western blot for ERα degradation, measurement of DC50 values. |
| SERDs | Bind directly to ERα, inducing a conformational change that leads to receptor instability and subsequent degradation by the proteasome. | Not applicable (does not directly recruit an E3 ligase) | Western blot for ERα degradation, cell viability assays. |
Experimental Protocols for Validating "this compound"-Induced ERα Ubiquitination
The following are detailed methodologies for key experiments to validate the activity of an "this compound"-based SNIPER.
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol verifies the interaction between ERα and cIAP1 in the presence of the "this compound"-Bestatin SNIPER.
Materials:
-
ERα-positive breast cancer cells (e.g., MCF-7)
-
"this compound"-Bestatin SNIPER
-
Co-IP lysis buffer (non-denaturing)
-
Anti-ERα antibody
-
Anti-cIAP1 antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat MCF-7 cells with the "this compound"-Bestatin SNIPER or vehicle control for the desired time.
-
Cell Lysis: Lyse the cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an anti-ERα antibody to capture ERα and its binding partners.
-
Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads multiple times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Perform Western blotting on the eluted samples and probe with an anti-cIAP1 antibody to detect the presence of cIAP1 in the ERα immunoprecipitate.
In-Cell Ubiquitination Assay
This assay directly demonstrates the ubiquitination of ERα following treatment with the SNIPER.
Materials:
-
ERα-positive cells (e.g., MCF-7 or HEK293T cells co-transfected with ERα and HA-tagged ubiquitin)
-
"this compound"-Bestatin SNIPER
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (containing deubiquitinase inhibitors)
-
Anti-ERα antibody
-
Anti-HA antibody (or anti-ubiquitin antibody)
-
Protein A/G beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the "this compound"-Bestatin SNIPER. A co-treatment with a proteasome inhibitor like MG132 can help accumulate polyubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of proteins.
-
Immunoprecipitation: Immunoprecipitate ERα from the cell lysates using an anti-ERα antibody.
-
Western Blot Analysis: Run the immunoprecipitated samples on an SDS-PAGE gel and perform a Western blot. Probe the membrane with an anti-HA or anti-ubiquitin antibody to visualize the polyubiquitin chains attached to ERα. A ladder of high molecular weight bands will indicate polyubiquitination.
Western Blot for ERα Degradation
This is a standard method to quantify the reduction in total ERα protein levels.
Materials:
-
ERα-positive breast cancer cells (e.g., MCF-7)
-
"this compound"-Bestatin SNIPER
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-ERα and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat MCF-7 cells with varying concentrations of the "this compound"-Bestatin SNIPER for a set time course (e.g., 0, 4, 8, 12, 24 hours).
-
Cell Lysis: Lyse the cells using RIPA buffer and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody against ERα, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Quantification: Strip the membrane and re-probe with a loading control antibody to normalize the ERα signal. Densitometry analysis is used to quantify the reduction in ERα levels.
Visualizing the Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the key pathways and experimental workflows.
References
A Comparative Analysis of Estrone-Based SNIPERs and Other Next-Generation Ligands for Estrogen Receptor Degradation
For researchers, scientists, and professionals in drug development, the targeted degradation of pathogenic proteins represents a paradigm shift in therapeutic intervention. This guide provides a comparative analysis of "Estrone-N-O-C1-amido"-derived SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers) against other prominent SNIPER ligands, offering insights into their performance based on available experimental data.
This analysis focuses on the degradation of Estrogen Receptor Alpha (ERα), a key target in the treatment of breast cancer. We will compare the first-generation estrone-based SNIPERs with more recent and potent ligands to highlight the evolution and optimization of this technology.
Performance Comparison of ERα-Targeting SNIPER Ligands
The efficacy of SNIPER molecules is primarily assessed by their ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) or the concentration at which a significant reduction in protein levels is observed. The following table summarizes the performance of key ERα-targeting SNIPERs.
| SNIPER Ligand | Target Ligand | IAP Ligand | Linker Type | Degradation Efficiency (Cell Line) | Key Findings |
| SNIPER-25 | Estrone | Bestatin | PEG-based | Significant ERα reduction at 1 µM (MCF-7 cells)[1] | Represents a first-generation SNIPER for ERα degradation.[1][2] |
| SNIPER-26 | 4-Hydroxytamoxifen (4-OHT) | Bestatin | PEG-based | Effective in reducing ERα levels at 10 µM (MCF-7 and T47D cells)[1][3] | Demonstrates that different ERα ligands can be utilized in the SNIPER design. |
| SNIPER(ER)-87 | 4-Hydroxytamoxifen (4-OHT) | LCL161 derivative | PEG-based | DC50 = 3 nM (MCF-7 cells) | A highly potent, next-generation SNIPER that shows significant in vivo anti-tumor activity. |
| SNIPER(ER)-110 | 4-Hydroxytamoxifen (4-OHT) | Modified LCL161 derivative | PEG-based | Improved degradation of ERα compared to SNIPER(ER)-87 | Further optimization of the IAP ligand leads to enhanced degradation potency. |
Mechanism of Action: SNIPER-Mediated Protein Degradation
SNIPERs are bifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate target proteins. The process can be summarized in the following steps:
-
Ternary Complex Formation: The SNIPER molecule simultaneously binds to the target protein (e.g., ERα) and an Inhibitor of Apoptosis Protein (IAP), which functions as an E3 ubiquitin ligase. This brings the target protein and the E3 ligase into close proximity, forming a ternary complex.
-
Ubiquitination: Once the ternary complex is formed, the IAP facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein. The protein is tagged with a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex that breaks down unwanted or damaged proteins.
-
Recycling: The SNIPER molecule is released after inducing ubiquitination and can go on to target another protein molecule, acting catalytically.
Experimental Protocols
Western Blot Analysis for ERα Degradation
This protocol is a standard method to quantify the amount of a specific protein in a sample, making it ideal for assessing the degradation induced by SNIPERs.
1. Cell Culture and Treatment:
-
Culture ERα-positive breast cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS).
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the SNIPER compound or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.
4. SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
6. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein, such as β-actin or GAPDH.
In Vivo Evaluation in a Xenograft Model
This protocol outlines the general steps for assessing the anti-tumor efficacy of a SNIPER compound in a mouse model.
1. Cell Culture and Implantation:
-
Culture a human breast cancer cell line (e.g., MCF-7) that is dependent on estrogen for growth.
-
For estrogen-dependent tumors, implant a slow-release estrogen pellet subcutaneously in ovariectomized female immunodeficient mice (e.g., BALB/c nude mice).
-
Subcutaneously inject the cancer cells into the flank of the mice.
2. Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the SNIPER compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
3. Monitoring and Data Collection:
-
Measure the tumor volume periodically using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
4. Analysis:
-
Compare the tumor growth between the treatment and control groups to determine the efficacy of the SNIPER compound.
-
The excised tumors can be used for further analysis, such as Western blotting to confirm the degradation of the target protein in vivo or immunohistochemistry.
References
Safety Operating Guide
Navigating the Safe Disposal of Estrone-N-O-C1-amido: A Procedural Guide
Key Chemical and Safety Data
The following table summarizes the essential chemical and safety information for Estrone, which should be considered as a baseline for handling Estrone-N-O-C1-amido.
| Property | Information |
| Chemical Name | Estrone |
| CAS Number | 53-16-7 |
| Molecular Formula | C₁₈H₂₂O₂ |
| Hazard Statements | Suspected of causing cancer (H351), May damage fertility or the unborn child (H360), May cause harm to breast-fed children (H362). |
| Precautionary Statements | Obtain special instructions before use (P201), Avoid contact during pregnancy/while nursing (P263), Use personal protective equipment as required (P281), If exposed or concerned: Get medical advice/attention (P308 + P313). |
| Incompatible Materials | Strong oxidizing agents. |
Experimental Protocols for Disposal
The disposal of this compound must comply with federal, state, and local regulations for hazardous pharmaceutical waste. The U.S. Environmental Protection Agency (EPA) regulates such waste under the Resource Conservation and Recovery Act (RCRA).
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including chemical safety goggles, protective gloves (nitrile rubber is recommended), and a lab coat. Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), by sweeping or shoveling it into a suitable, clearly labeled, and closed container for hazardous waste. Avoid creating dust.
-
Liquid Waste: Solutions containing this compound should not be disposed of down the drain. They must be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Empty Containers: Empty containers that held this compound should be managed as hazardous waste unless they are triple-rinsed. The rinsate from the cleaning process must also be collected as hazardous waste.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound."
-
Store the sealed waste containers in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal contractor. Do not mix with non-hazardous waste.
-
Follow all institutional and regulatory procedures for waste pickup and documentation.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, which are based on the guidelines for the hazardous parent compound Estrone, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting both personnel and the environment.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. adooq.com [adooq.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. This compound | estrone-based estrogen ligand | CAS 138219-84-8 | this compound (ERα ligand 1) | Estrogen Receptor/ERR | 美国InvivoChem [invivochem.cn]
Personal protective equipment for handling Estrone-N-O-C1-amido
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for handling Estrone-N-O-C1-amido, an Estrone-based estrogen ligand that targets the estrogen receptor α (ERα).[1][2][3][4] Due to its hormonal nature and similarity to other estrogenic compounds, stringent safety protocols are mandatory to prevent exposure and ensure a safe laboratory environment.
Hazard Identification and Classification
-
Carcinogenicity: Suspected of causing cancer.[5]
-
Reproductive Toxicity: May damage fertility or the unborn child. It may also cause harm to breast-fed children.
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize the risk of inhalation, skin contact, and eye exposure. The following table summarizes the required PPE for handling this compound, particularly in its powdered form.
| Protection Type | Specific Requirements | Rationale |
| Respiratory Protection | A NIOSH (US) or CEN (EU) approved respirator is required. For powdered forms, a full face-piece respirator with a pre-filter or a powered air-purifying respirator (PAPR) should be used. | Prevents inhalation of airborne particles, a primary route of exposure. |
| Hand Protection | Chemical-resistant, powder-free gloves (e.g., nitrile or neoprene) are mandatory. Gloves must be inspected before use and proper removal techniques must be followed to avoid skin contact. | Prevents dermal absorption of the compound. |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or chemical safety goggles are required. A face shield should be worn in addition to goggles, especially when handling larger quantities or if there is a risk of splashing. | Protects eyes and face from splashes and airborne particles. |
| Body Protection | A disposable gown or a dedicated laboratory coat that is regularly cleaned is required. For larger quantities or specific procedures, fire/flame resistant and impervious clothing should be considered. | Prevents contamination of personal clothing and skin. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following experimental workflow is critical to ensure safe handling of this compound.
Caption: Experimental workflow for safely handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and exposure to others.
Caption: Logical relationship for the disposal of this compound waste.
Key Disposal Steps:
-
Segregation: All materials that have come into contact with this compound, including gloves, disposable lab coats, pipette tips, and contaminated solutions, must be treated as hazardous waste.
-
Containment: Collect all waste in clearly labeled, sealed containers appropriate for hazardous chemical waste.
-
Professional Disposal: The disposal of this hazardous waste must be handled by an approved and licensed waste disposal company.
-
Environmental Protection: It is imperative that none of the compound or its waste is allowed to enter drains or the general environment. Empty containers should be punctured to prevent reuse.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Spill:
-
Evacuate personnel from the immediate area.
-
Wear full PPE, including respiratory protection, before re-entering the area.
-
For a solid spill, gently cover with a damp absorbent material to avoid raising dust.
-
Carefully sweep or scoop up the material and place it into a designated hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
Prevent the spill from spreading or entering drains.
-
-
Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical advice.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Rinse the person's mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
